Product packaging for Ro60-0175(Cat. No.:)

Ro60-0175

Cat. No.: B1228650
M. Wt: 226.68 g/mol
InChI Key: XJJZQXUGLLXTHO-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2S)-1-(6-chloro-5-fluoroindol-1-yl)-propan-2-amine is a 1-(6-chloro-5-fluoroindol-1-yl)-propan-2-amine that has S configuration. A selective agonist for both the 5-hydroxytryptamine 2B (5-HT2B) and 5-hydroxytryptamine 2C (5-HT2C)serotonin receptor subtypes, commonly used as fumarate salt. It has a role as a 5-hydroxytryptamine 2B receptor agonist and a 5-hydroxytryptamine 2C receptor agonist.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12ClFN2 B1228650 Ro60-0175

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12ClFN2

Molecular Weight

226.68 g/mol

IUPAC Name

(2S)-1-(6-chloro-5-fluoroindol-1-yl)propan-2-amine

InChI

InChI=1S/C11H12ClFN2/c1-7(14)6-15-3-2-8-4-10(13)9(12)5-11(8)15/h2-5,7H,6,14H2,1H3/t7-/m0/s1

InChI Key

XJJZQXUGLLXTHO-ZETCQYMHSA-N

SMILES

CC(CN1C=CC2=CC(=C(C=C21)Cl)F)N

Isomeric SMILES

C[C@@H](CN1C=CC2=CC(=C(C=C21)Cl)F)N

Canonical SMILES

CC(CN1C=CC2=CC(=C(C=C21)Cl)F)N

Synonyms

2-(6-chloro-5-fluoroindol-1-yl)-1-methylethylamine fumarate
EP 655440-A
EP-655440-A
Ro 60-0175
Ro-60-0175

Origin of Product

United States

Foundational & Exploratory

Ro60-0175: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro60-0175, a potent and selective serotonin 5-HT2C receptor agonist, has been a critical pharmacological tool for elucidating the role of the 5-HT2C receptor in various physiological and pathological processes. This document provides an in-depth technical overview of the mechanism of action of this compound, consolidating key findings on its binding profile, downstream signaling effects, and functional outcomes in preclinical models. Detailed experimental methodologies for seminal studies are provided to facilitate replication and further investigation. All quantitative data are summarized for clarity, and key pathways and experimental workflows are visualized to enhance understanding.

Core Mechanism of Action: Selective 5-HT2C Receptor Agonism

This compound, chemically known as (S)-2-(6-chloro-5-fluoro-1H-indol-1-yl)-1-methylethylamine, acts as a potent and selective agonist at the serotonin 5-HT2C receptor.[1][2] It also shows activity at the 5-HT2B receptor and, to a lesser extent, the 5-HT2A receptor.[3] Its primary mechanism involves binding to and activating 5-HT2C receptors, which are G protein-coupled receptors (GPCRs) predominantly linked to the Gq/G11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively, leading to a cascade of downstream cellular effects.

Binding Profile and Functional Potency

The selectivity of this compound for the 5-HT2C receptor over other serotonin receptor subtypes is a key feature of its pharmacological profile. The following tables summarize its binding affinities (pKi and Ki) and functional potencies (EC50) at various human serotonin receptors.

Table 1: Binding Affinities of this compound at Human Serotonin Receptors

ReceptorpKiKi (nM)Reference
5-HT2C9.01[4][5]
5-HT2A7.532
5-HT2BNot explicitly stated in pKi, but potent agonism is noted.-
5-HT1A5.4>1000
5-HT65.2>1000
5-HT75.6>1000

Table 2: Functional Potency (EC50) of this compound at Human Serotonin Receptors

ReceptorEC50 (nM)Emax (%)Reference
5-HT2C32-5284-88
5-HT2B0.91-2.479-130
5-HT2A400-44769-91

Downstream Signaling and Neurochemical Effects

The activation of 5-HT2C receptors by this compound has significant modulatory effects on various neurotransmitter systems, most notably the mesolimbic dopamine pathway.

Inhibition of Mesolimbic Dopamine System

A key consequence of this compound-mediated 5-HT2C receptor activation is the inhibition of the mesolimbic dopamine system. This is characterized by a reduction in both the firing rate of dopamine neurons in the ventral tegmental area (VTA) and the release of dopamine in the nucleus accumbens (NAc). This inhibitory effect is thought to underlie many of the behavioral effects of this compound, including its ability to reduce the rewarding effects of drugs of abuse.

  • In Vivo Microdialysis: Administration of this compound (1 mg/kg, i.p.) in rats leads to a significant decrease in dopamine release in the nucleus accumbens, with a reduction of approximately 26% below baseline levels observed 60 minutes after injection.

  • In Vivo Electrophysiology: this compound dose-dependently decreases the basal firing rate of dopamine neurons in the VTA. Intravenous administration of 80-320 µg/kg of this compound resulted in a maximal inhibition of the firing rate by approximately 54% below baseline. This effect was completely blocked by the selective 5-HT2C receptor antagonist SB-242084, confirming the involvement of the 5-HT2C receptor.

G Ro60_0175 This compound HT2C_R 5-HT2C Receptor (in VTA) Ro60_0175->HT2C_R Agonist Gq_11 Gq/11 HT2C_R->Gq_11 Activates DA_neuron Dopamine Neuron (in VTA) HT2C_R->DA_neuron Inhibits PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates DA_release Dopamine Release (in Nucleus Accumbens) DA_neuron->DA_release Firing_rate Decreased Firing Rate DA_neuron->Firing_rate

Caption: Signaling pathway of this compound leading to dopamine inhibition.

Key Experimental Protocols

The following sections detail the methodologies for key experiments that have been instrumental in characterizing the mechanism of action of this compound.

In Vivo Microdialysis for Dopamine Release

This protocol is designed to measure extracellular dopamine levels in the nucleus accumbens of awake, freely moving rats following the administration of this compound.

  • Subjects: Male Sprague-Dawley rats.

  • Surgery:

    • Animals are anesthetized and placed in a stereotaxic frame.

    • A guide cannula is implanted, targeting the nucleus accumbens. Stereotaxic coordinates are determined based on a standard rat brain atlas.

    • The cannula is secured with dental acrylic. Animals are allowed to recover for several days post-surgery.

  • Microdialysis Procedure:

    • A microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • After a stabilization period to establish a baseline, this compound (1 mg/kg) or vehicle is administered intraperitoneally (i.p.).

    • Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.

  • Sample Analysis:

    • Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Data are expressed as a percentage of the mean baseline concentration.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Surgery Stereotaxic Surgery: Guide Cannula Implantation (Nucleus Accumbens) Recovery Post-operative Recovery Surgery->Recovery Probe_insertion Microdialysis Probe Insertion Recovery->Probe_insertion Perfusion aCSF Perfusion (e.g., 1-2 µL/min) Probe_insertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_admin This compound (1 mg/kg, i.p.) or Vehicle Administration Baseline->Drug_admin Post_drug_collection Post-drug Sample Collection Drug_admin->Post_drug_collection HPLC HPLC-ED Analysis of Dopamine Post_drug_collection->HPLC Data_analysis Data Analysis: % of Baseline HPLC->Data_analysis

Caption: Experimental workflow for in vivo microdialysis.
In Vivo Electrophysiology of VTA Dopamine Neurons

This protocol outlines the procedure for recording the firing rate of dopamine neurons in the ventral tegmental area (VTA) of anesthetized rats in response to this compound.

  • Subjects: Male Sprague-Dawley rats.

  • Anesthesia and Surgery:

    • Animals are anesthetized (e.g., with chloral hydrate or urethane) and placed in a stereotaxic frame.

    • A burr hole is drilled in the skull overlying the VTA.

  • Electrophysiological Recording:

    • A recording microelectrode is lowered into the VTA.

    • Dopamine neurons are identified based on their characteristic electrophysiological properties: a slow, irregular firing pattern, long-duration action potentials, and a biphasic (positive-negative) waveform.

    • Once a stable baseline firing rate is established, this compound is administered intravenously (i.v.) in escalating doses (e.g., 80, 160, 320 µg/kg).

    • The firing rate of the neuron is continuously recorded.

  • Data Analysis:

    • The number of action potentials (spikes) per unit of time is calculated to determine the firing rate.

    • Changes in firing rate following drug administration are expressed as a percentage of the baseline firing rate.

Behavioral Assays

This compound has been evaluated in a variety of behavioral models to assess its effects on anxiety, depression, and addiction-related behaviors.

This test assesses anxiety-like behavior by measuring the amount of time a rat spends interacting with an unfamiliar conspecific in a novel environment.

  • Apparatus: A brightly lit, open-field arena.

  • Procedure:

    • Rats are habituated to the testing room.

    • This compound (e.g., 1 and 3 mg/kg) or vehicle is administered subcutaneously (s.c.).

    • After a set pre-treatment time, two unfamiliar rats are placed in the arena together for a defined period (e.g., 10 minutes).

    • The total time spent in active social interaction (e.g., sniffing, grooming, following) is recorded. Locomotor activity is also often measured.

  • Interpretation: A decrease in social interaction time can be indicative of an anxiogenic-like or sedative effect. This compound was found to reduce social interaction, which was interpreted as a sedative-like effect.

This test is used to screen for anxiolytic drugs by measuring their ability to increase punished responding.

  • Apparatus: An operant chamber with a drinking spout.

  • Procedure:

    • Rats are water-deprived for a period (e.g., 48 hours).

    • They are then placed in the operant chamber where they can lick the spout to receive water.

    • After a certain number of licks, a mild electric shock is delivered through the spout.

    • This compound or vehicle is administered prior to the test session.

    • The number of shocks the animal is willing to take to drink is recorded.

  • Interpretation: An increase in the number of shocks taken is indicative of an anxiolytic effect. This compound did not significantly alter the number of shocks taken in this test.

This is another conflict procedure used to assess anxiety.

  • Apparatus: An operant chamber with two levers.

  • Procedure:

    • Rats are trained to press one lever for a food reward on a variable-interval schedule (unpunished responding).

    • Periodically, a tone is presented, during which pressing the other lever results in both a food reward and a mild foot shock (punished responding).

    • This compound (0.3 and 1 mg/kg, s.c.) or vehicle is administered.

    • The rates of both unpunished and punished lever pressing are recorded.

  • Interpretation: Anxiolytic drugs typically increase the rate of punished responding. This compound was found to reduce both unpunished and punished responding, suggesting a sedative effect rather than an anxiolytic one.

Functional and Therapeutic Implications

The pharmacological profile of this compound has made it a valuable tool for exploring the therapeutic potential of targeting the 5-HT2C receptor for a range of disorders.

  • Addiction: By reducing dopamine release in the nucleus accumbens, this compound has been shown to decrease the self-administration of cocaine and nicotine in animal models. This suggests that 5-HT2C agonists could be a promising therapeutic strategy for substance use disorders.

  • Obesity: Activation of 5-HT2C receptors is known to reduce food intake. This compound has been shown to decrease food consumption in rats, supporting the role of this receptor in the regulation of appetite.

  • Anxiety and Depression: The effects of this compound in models of anxiety are complex, with evidence suggesting sedative effects rather than clear anxiolytic or anxiogenic properties at the doses tested. Its role in depression is also an area of ongoing research.

Conclusion

This compound is a potent and selective 5-HT2C receptor agonist that has been instrumental in defining the role of this receptor in the central nervous system. Its primary mechanism of action involves the activation of Gq/G11-coupled 5-HT2C receptors, leading to a downstream inhibition of the mesolimbic dopamine system. This action underlies its effects on reward, motivation, and appetite. The detailed experimental protocols provided herein serve as a guide for researchers seeking to further investigate the intricate functions of the 5-HT2C receptor and the therapeutic potential of its modulation.

References

Ro60-0175: A Technical Guide to its Applications in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro60-0175, an isotryptamine derivative developed by Hoffmann-La Roche, is a potent and selective agonist for the serotonin 5-HT2C and 5-HT2B receptors, with lower affinity for the 5-HT2A receptor. Its distinctive pharmacological profile has established it as a critical tool in neuroscience research for elucidating the role of the 5-HT2C receptor in various physiological and pathological processes. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use in preclinical models of addiction and anxiety, and its effects on neurotransmitter systems. The information is intended to support researchers and professionals in the design and execution of studies involving this compound.

Core Mechanism of Action

This compound primarily exerts its effects through the activation of 5-HT2C receptors, which are G-protein coupled receptors. A significant body of research demonstrates that stimulation of these receptors by this compound leads to an inhibitory effect on the mesolimbic dopamine system. This is characterized by a reduction in dopamine release in the nucleus accumbens and a decrease in the firing rate of dopamine neurons in the ventral tegmental area (VTA). This inhibitory action on dopaminergic pathways is believed to underlie many of the behavioral effects of this compound observed in preclinical studies.

Signaling Pathway

The activation of the 5-HT2C receptor by this compound initiates a signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release. The diagram below illustrates the proposed primary signaling pathway.

Ro60_0175_Signaling_Pathway Ro60_0175 This compound HTR2C 5-HT2C Receptor Ro60_0175->HTR2C Binds and Activates Gq_11 Gq/11 HTR2C->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Dopamine_inhibition Inhibition of Dopamine Release Ca_release->Dopamine_inhibition PKC->Dopamine_inhibition

Figure 1: this compound signaling pathway.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound at various serotonin receptor subtypes, as well as its in vivo effects on dopamine levels and behavior.

Table 1: Receptor Binding Affinities and Functional Potency
Receptor SubtypeBinding Affinity (pKi)Functional Potency (EC50)Efficacy (Emax)Reference
Human 5-HT2C9.032–52 nM84–88%
Human 5-HT2BNot specified0.91–2.4 nM79–130%
Human 5-HT2A7

Methodological & Application

Application Notes and Protocols: Oral versus Systemic Administration of Ro60-0175

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro60-0175 is a potent and selective agonist for the serotonin 5-HT2C receptor, a G protein-coupled receptor predominantly expressed in the central nervous system.[1] Activation of the 5-HT2C receptor is implicated in the regulation of mood, appetite, and reward pathways, making it a target of interest for treating a variety of neuropsychiatric and metabolic disorders.[1] Preclinical studies have demonstrated the efficacy of this compound in models of anxiety, depression, and substance abuse. A critical aspect of preclinical development is the characterization of a compound's activity following different routes of administration. While this compound is known to be centrally active following both oral and systemic administration, this document aims to provide a detailed comparison of these two routes, including available data, experimental protocols, and the underlying signaling mechanisms.

Data Presentation: Oral vs. Systemic Administration of this compound

Direct comparative pharmacokinetic data for oral versus systemic administration of this compound is limited in publicly available literature. However, based on existing preclinical studies, a qualitative and quantitative summary can be compiled. To provide a more complete picture for oral administration, pharmacokinetic data for Lorcaserin, another potent and selective 5-HT2C agonist with known oral bioavailability in rats, is included for comparative purposes.[2][3][4]

ParameterSystemic Administration (Subcutaneous/Intraperitoneal) of this compoundOral Administration of this compoundOral Administration of Lorcaserin (for comparison)
Bioavailability (F) Not applicable (assumed to be 100% for IV, high for s.c./i.p.)Centrally active, but quantitative data is not available.~94% in rats.
Typical Dose Range 0.3 - 3 mg/kg in rats.Data not available.10 mg/kg in rats.
Time to Max Concentration (Tmax) Data not available.Data not available.~0.25 hours in plasma, ~1 hour in brain (rats).
Max Concentration (Cmax) Data not available.Data not available.Dose-dependent.
Half-life (t½) Data not available.Data not available.~4.9 hours in plasma, ~4.7 hours in brain (rats).
Brain Penetration Demonstrated central effects.Demonstrated central effects.High, with brain levels exceeding plasma levels.

Signaling Pathway of this compound at the 5-HT2C Receptor

This compound exerts its effects by binding to and activating the 5-HT2C receptor, which is primarily coupled to the Gq/11 family of G proteins. This initiates a downstream signaling cascade resulting in the modulation of neuronal excitability and gene expression.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound 5-HT2C_Receptor 5-HT2C_Receptor This compound->5-HT2C_Receptor Binds and Activates Gq_11 Gq_11 5-HT2C_Receptor->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG Generates IP3 IP3 PIP2->IP3 Generates PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor on Neuronal_Modulation Modulation of Neuronal Excitability PKC->Neuronal_Modulation Ca2 Ca²⁺ ER->Ca2 Releases Ca2->Neuronal_Modulation systemic_workflow prep Prepare Dosing Solution (this compound in Saline) weigh Weigh Rat prep->weigh calculate Calculate Injection Volume weigh->calculate restrain Restrain Rat calculate->restrain inject Subcutaneous Injection (0.3-3 mg/kg) restrain->inject observe Observe for Behavioral/ Physiological Effects inject->observe oral_workflow prep Prepare Dosing Solution/ Suspension (e.g., in Water) weigh Weigh Rat prep->weigh calculate Calculate Gavage Volume weigh->calculate restrain Restrain Rat calculate->restrain gavage Administer via Oral Gavage restrain->gavage observe Observe for Behavioral/ Physiological Effects gavage->observe

References

Application Notes and Protocols for Long-Term Administration of Ro60-0175 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a summary of the known effects of the 5-HT2C receptor agonist Ro60-0175 in mice, with a focus on its potential long-term administration. The protocols included are based on published research and are intended for researchers, scientists, and drug development professionals.

Disclaimer: The majority of the available research on this compound focuses on acute or sub-chronic administration. The long-term effects of chronic administration in mice have not been extensively documented in publicly available literature. The information presented here is a synthesis of existing data and should be interpreted with caution. Researchers are encouraged to conduct their own dose-response and long-term safety studies for their specific experimental paradigms.

Introduction

This compound is a potent and selective agonist for the serotonin 5-HT2C receptor, with some activity at the 5-HT2B receptor and lower affinity for the 5-HT2A receptor.[1] It has been investigated for its potential therapeutic effects in a range of neuropsychiatric conditions. In rodent models, this compound has demonstrated effects on anxiety, depression, obsessive-compulsive-like behaviors, appetite, and drug-seeking behaviors.[1] Notably, it does not appear to induce the head-twitch response in rodents, a behavioral proxy for psychedelic effects.[1]

Data Presentation: Quantitative Effects of this compound Administration

The following tables summarize quantitative data from studies investigating the effects of this compound in rodents. It is important to note that most of these studies were conducted over a short duration.

Table 1: Behavioral Effects of this compound in Rodents

Behavioral Paradigm Species Dose Range (mg/kg, s.c.) Effect Study Duration Reference
Cocaine Self-AdministrationRat1Reduction in cocaine self-administration8 daily injections[2]
Cocaine-Seeking ReinstatementRat0.3 - 3Dose-dependent reduction of reinstatement induced by yohimbine and contextual cuesAcute[2]
Social Interaction TestRat1 and 3Suppression of social interaction and locomotion (sedative-like effect)Acute
Geller-Seifter Conflict TestRat0.3 and 1Reduction in both unpunished and punished lever pressing (sedative-like effect)Acute
Vogel Conflict TestRatNot specifiedNo significant effect on the number of shocks takenAcute
Temporal Discounting (Impulsivity)Mouse0.6 and 1.2Dose-dependent decrease in discounting (reduced impulsivity)Not specified
Nicotine Self-AdministrationRatNot specifiedReduction in responding for nicotineNot specified
Nicotine-Seeking ReinstatementRatNot specifiedAttenuation of reinstatement induced by nicotine and associated cuesNot specified
Feeding BehaviorRat1 and 31 mg/kg: Reduced meal size; 3 mg/kg: Increased latency to the first mealAcute

Table 2: Neurochemical Effects of Acute this compound Administration in Mice

Brain Region Condition Effect on 5-HT Turnover (5-HIAA/5-HT ratio) Reference
AmygdalaStress-inducedInhibitory effect on the stress-induced increase
Nucleus AccumbensStress-inducedNo major inhibitory effect in 5-HTT -/- mice
Frontal CortexStress-inducedNo major inhibitory effect in 5-HTT -/- mice
HippocampusStress-inducedNo major inhibitory effect in 5-HTT -/- mice
VTA/SNStress-inducedNo major inhibitory effect in 5-HTT -/- mice

Experimental Protocols

General Drug Preparation and Administration

Materials:

  • This compound fumarate

  • Sterile saline (0.9% NaCl)

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-gauge)

Protocol:

  • Dissolve this compound fumarate in sterile saline to the desired concentration.

  • Vortex the solution until the compound is fully dissolved.

  • Administer the solution via subcutaneous (s.c.) injection. The injection volume should be adjusted based on the animal's body weight (e.g., 1 ml/kg).

Cocaine Self-Administration and Reinstatement Paradigm (Adapted from Fletcher et al., 2008)

Animal Model: Male Long-Evans rats are often used in these studies.

Protocol:

  • Surgery: Implant jugular vein catheters for intravenous drug delivery.

  • Training: Train rats to self-administer cocaine (e.g., 0.25 mg/infusion) on a fixed-ratio or progressive-ratio schedule of reinforcement.

  • Long-Term Administration: Administer this compound (e.g., 1 mg/kg, s.c.) or vehicle daily prior to the self-administration session for a specified period (e.g., 8 days) to assess for tolerance.

  • Extinction: Replace cocaine with saline infusions to extinguish the lever-pressing response.

  • Reinstatement: After extinction, test for reinstatement of cocaine-seeking behavior by administering a priming injection of a stressor like yohimbine (e.g., 1 mg/kg, i.p.) or by re-introducing the drug-associated context.

  • Treatment: Administer this compound (e.g., 0.3-3 mg/kg, s.c.) prior to the reinstatement test to evaluate its effect on drug-seeking.

Anxiety-Related Behavior Assessment (Adapted from Martin et al., 1998)

Animal Model: Male Sprague-Dawley rats.

Protocols:

  • Social Interaction Test:

    • Habituate rats to the testing arena.

    • On the test day, administer this compound (e.g., 1 or 3 mg/kg, s.c.) or vehicle.

    • Place pairs of unfamiliar, weight-matched rats in the arena and record the time spent in active social interaction (e.g., sniffing, grooming, following) and locomotor activity for a set duration.

  • Geller-Seifter Conflict Test:

    • Train rats on a schedule where lever pressing is rewarded with food on a variable-interval schedule.

    • Introduce a conflict component where, during a specific period indicated by a cue, lever presses are rewarded with food but also punished with a mild foot shock.

    • Administer this compound (e.g., 0.3 and 1 mg/kg, s.c.) and measure the rate of both unpunished and punished responding.

Signaling Pathways and Experimental Workflows

This compound and the 5-HT2C Receptor Signaling Pathway

This compound exerts its effects primarily through the activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR) that couples to Gq/11. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ro60 This compound HT2CR 5-HT2C Receptor Ro60->HT2CR Binds & Activates Gq11 Gq/11 HT2CR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Downstream Cellular Responses Ca->Response PKC->Response

Caption: 5-HT2C Receptor Signaling Pathway Activated by this compound.

Experimental Workflow for Assessing Long-Term Administration Effects

A hypothetical experimental workflow for investigating the long-term effects of this compound would involve several stages, from initial drug administration to behavioral and post-mortem analyses.

G start Start: Acclimate Mice admin Chronic Administration: This compound or Vehicle (e.g., daily s.c. injections) start->admin behavior Behavioral Testing Battery (e.g., anxiety, cognition, motivation) admin->behavior physio Physiological Monitoring (e.g., body weight, food/water intake) admin->physio washout Washout Period (optional) behavior->washout physio->washout postmortem Post-Mortem Analysis: - Brain tissue collection - Histology - Neurochemistry washout->postmortem data Data Analysis and Interpretation postmortem->data

Caption: Workflow for Long-Term this compound Administration Study in Mice.

References

Application Notes and Protocols for Ro60-0175 in Nicotine Self-Administration Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design of studies investigating the effects of the 5-HT2C receptor agonist, Ro60-0175, on nicotine self-administration in rodents. The following protocols and data are intended to serve as a starting point for researchers in the field of addiction and pharmacology.

Introduction

Nicotine, the primary psychoactive component in tobacco, establishes and maintains tobacco dependence largely through its actions on the mesolimbic dopamine system.[1][2] The reinforcing effects of nicotine are mediated by the release of dopamine in brain regions like the nucleus accumbens.[2][3] The serotonin (5-HT) system, particularly the 5-HT2C receptor, has been identified as a key modulator of dopamine function and, consequently, a promising target for therapeutic interventions for nicotine addiction.[4]

This compound is a potent and selective agonist for the 5-HT2C receptor. It has demonstrated efficacy in reducing the self-administration of nicotine and attenuating reinstatement of nicotine-seeking behavior in preclinical models, suggesting its potential as a therapeutic agent for smoking cessation. This document outlines detailed protocols for utilizing this compound in nicotine self-administration paradigms.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of this compound on nicotine self-administration.

Table 1: this compound Dose-Response Effects on Nicotine Self-Administration

Dose of this compound (mg/kg, s.c.)Nicotine Dose (mg/kg/infusion, i.v.)Schedule of ReinforcementEffect on Nicotine RespondingReference
0.3 - 0.80.2Drug DiscriminationAttenuated the discriminative stimulus effects of nicotine
0.3, 0.6, 10.03Fixed Ratio 5 (FR5)Reduced responding for nicotine
0.3, 0.6, 10.03Progressive Ratio (PR)Reduced responding for nicotine
1Not ApplicableProgressive Ratio (PR)Decreased the breakpoint for nicotine self-administration

Table 2: Parameters for Nicotine Self-Administration Schedules

Schedule TypeParametersDescriptionReference
Fixed Ratio (FR)FR1, FR5One or five active lever presses result in a single nicotine infusion.
Progressive Ratio (PR)Response requirement increases progressively after each infusion (e.g., 1, 2, 4, 6, 9, 12...).Measures the motivation to self-administer the drug; the final ratio completed is the "breakpoint".
ReinstatementNicotine prime (e.g., 0.15 mg/kg, s.c.) or presentation of nicotine-associated cues.After extinction of self-administration, a primer or cues can reinstate drug-seeking behavior.

Experimental Protocols

Protocol 1: Intravenous Catheter Implantation Surgery

This protocol describes the surgical procedure for implanting an indwelling intravenous catheter in the jugular vein of rats for self-administration studies.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scalpels, forceps, scissors, retractors)

  • Intravenous catheter

  • Suture material

  • Antiseptic solution (e.g., Betadine, 70% ethanol)

  • Analgesics and antibiotics

  • Catheter flushing solution (e.g., heparinized saline)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat using isoflurane. Once the animal is fully anesthetized, shave the surgical areas on the back and the side of the neck. Cleanse the shaved areas with antiseptic solution.

  • Incision: Make a small incision on the back, between the scapulae, for the catheter exit point. Make a second small incision on the neck to expose the external jugular vein.

  • Catheter Tunneling: Using a tunneling tool, pass the catheter subcutaneously from the back incision to the neck incision.

  • Vein Isolation and Catheter Insertion: Carefully dissect the tissue to isolate the jugular vein. Make a small incision in the vein and insert the catheter, advancing it until the tip is near the entrance of the right atrium.

  • Catheter Securing: Secure the catheter in the vein with suture. Suture the neck incision closed.

  • Externalization and Closure: Secure the external part of the catheter to the underlying muscle at the back incision and close the incision with sutures.

  • Post-operative Care: Administer analgesics and antibiotics as prescribed. Flush the catheter daily with heparinized saline to maintain patency. Allow the animal to recover for at least 5-7 days before starting behavioral experiments.

Protocol 2: Nicotine Self-Administration

This protocol outlines the procedure for training rats to self-administer nicotine and the subsequent testing of this compound.

Materials:

  • Operant conditioning chambers equipped with two levers, a syringe pump, and a cue light.

  • Nicotine solution (e.g., nicotine hydrogen tartrate or bitartrate dissolved in sterile saline, pH adjusted to 7.0-7.4). A common dose is 0.03 mg/kg/infusion (base).

  • This compound solution (dissolved in an appropriate vehicle).

  • Data acquisition software.

Procedure:

  • Acquisition of Nicotine Self-Administration:

    • Place the rat in the operant chamber for daily sessions (e.g., 1-2 hours).

    • Pressing the "active" lever results in an intravenous infusion of nicotine, often paired with a visual or auditory cue (e.g., a cue light).

    • Pressing the "inactive" lever has no programmed consequences.

    • Training continues until a stable pattern of responding is established (e.g., consistent number of infusions per session over several days). This is typically done on a Fixed Ratio (FR) 1 or FR5 schedule.

  • Testing the Effects of this compound:

    • Once stable self-administration is achieved, administer this compound (e.g., 0.3, 0.6, 1 mg/kg, s.c.) or its vehicle at a set time (e.g., 30 minutes) before the start of the self-administration session.

    • Record the number of active and inactive lever presses, and the number of nicotine infusions earned.

    • A Latin square design can be used to counterbalance the order of drug doses.

Protocol 3: Progressive Ratio Schedule

This protocol is used to assess the motivation of the animal to work for nicotine infusions.

Procedure:

  • After stable responding is achieved on an FR schedule, switch the reinforcement schedule to a Progressive Ratio (PR) schedule.

  • In a PR schedule, the number of lever presses required to receive an infusion increases with each successive infusion.

  • The session typically ends when the animal fails to earn an infusion within a set time period (e.g., 60 minutes).

  • The "breakpoint" is the highest ratio completed by the animal and is used as a measure of motivation.

  • Administer this compound prior to the PR session to determine its effect on the breakpoint for nicotine self-administration.

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathways of nicotine and this compound.

Experimental Workflow

Experimental_Workflow cluster_Setup Animal Preparation cluster_Training Behavioral Training cluster_Testing Drug Testing cluster_Analysis Data Analysis Surgery Intravenous Catheter Implantation Surgery Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Acquisition Acquisition of Nicotine Self-Administration (FR Schedule) Recovery->Acquisition Stabilization Stabilization of Responding Acquisition->Stabilization Ro60_Admin This compound or Vehicle Administration Stabilization->Ro60_Admin SA_Session Nicotine Self-Administration Session (FR or PR) Ro60_Admin->SA_Session Data_Collection Data Collection: Lever Presses, Infusions SA_Session->Data_Collection Analysis Statistical Analysis of Behavioral Data Data_Collection->Analysis Results Results & Interpretation Analysis->Results

Caption: Workflow for this compound in nicotine self-administration.

References

Troubleshooting & Optimization

Ro60-0175 off-target effects at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Understanding and Mitigating Off-Target Effects of Ro60-0175 at High Concentrations

This technical support center is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. This guide provides detailed information on the known off-target effects of this compound, particularly at elevated concentrations, along with comprehensive troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Introduction

This compound is a potent and selective agonist for the serotonin 5-HT2C receptor.[1] However, as with any pharmacological tool, understanding its selectivity profile is crucial for accurate experimental interpretation, especially when using high concentrations that may lead to off-target interactions. This guide will help you navigate potential challenges and ensure the reliability of your results.

Data Presentation: this compound Receptor Affinity and Potency

The following tables summarize the binding affinity (pKi and Ki) and functional potency (EC50) of this compound at its primary target (5-HT2C) and several known off-target receptors. At higher concentrations, this compound may engage these off-target receptors, potentially leading to confounding experimental outcomes.

Table 1: this compound Binding Affinity (Ki) at Human Serotonin Receptors

ReceptorpKiKi (nM)Selectivity vs. 5-HT2C
5-HT2C 9.0 1 -
5-HT2A7.53232-fold
5-HT1A5.439813981-fold
5-HT65.263106310-fold
5-HT75.625122512-fold

Data sourced from Tocris Bioscience and R&D Systems product information.[2]

Table 2: this compound Functional Potency (EC50) at Human 5-HT2 Subtypes

ReceptorEC50 (nM)
5-HT2C 32 - 52
5-HT2B0.91 - 2.4
5-HT2A400 - 447

Data sourced from Wikipedia, citing relevant primary literature.[3]

Table 3: this compound Binding at Other Receptors

ReceptorIC50 (nM)
β2-Adrenergic251

Data sourced from Cayman Chemical product information.

Mandatory Visualizations

Here are the diagrams for the described signaling pathways, experimental workflows, and logical relationships.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Ro60_0175 This compound HTR2C 5-HT2C Receptor Ro60_0175->HTR2C Binds Gq_11 Gαq/11 HTR2C->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3_Receptor IP3 Receptor (ER) IP3->IP3_Receptor PKC Protein Kinase C DAG->PKC Ca2_release Ca²⁺ Release IP3_Receptor->Ca2_release Ca2_release->PKC Activates Downstream Downstream Signaling PKC->Downstream

Caption: 5-HT2C receptor signaling pathway activated by this compound.

start Start prep_reagents Prepare Reagents (Radioligand, this compound, Membranes) start->prep_reagents setup_assay Set up Assay Plate (Total, Non-specific, Competition) prep_reagents->setup_assay incubation Incubate to Equilibrium setup_assay->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Caption: Experimental workflow for a competition radioligand binding assay.

issue High Non-Specific Binding? check_radioligand Check Radioligand (Purity, Concentration) issue->check_radioligand Yes ok Issue Resolved issue->ok No optimize_wash Optimize Wash Steps (Volume, Temperature, Duration) check_radioligand->optimize_wash check_membranes Check Membrane Prep (Protein Concentration, Receptor Density) optimize_wash->check_membranes adjust_buffer Adjust Assay Buffer (Add BSA or Detergent) check_membranes->adjust_buffer retest Retest Assay adjust_buffer->retest retest->issue

Caption: Troubleshooting logic for high non-specific binding.

Experimental Protocols

To investigate the off-target effects of this compound, competition radioligand binding assays are essential. Below is a detailed methodology for performing such an assay.

Protocol: Competition Radioligand Binding Assay

This protocol is a general guideline and should be optimized for your specific receptor and experimental conditions.

1. Materials and Reagents:

  • Membrane Preparation: Cell membranes expressing the receptor of interest.

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-ketanserin for 5-HT2A).

  • Unlabeled Competitor: this compound.

  • Non-specific Binding (NSB) Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Fluid and Counter.

2. Procedure:

  • Preparation:

    • Thaw the membrane preparation on ice. Homogenize gently and determine the protein concentration.

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare the radioligand at a fixed concentration, typically at or below its Kd for the receptor.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding Wells: Add 50 µL of assay buffer, 100 µL of diluted membrane preparation, and 50 µL of the fixed concentration of radioligand.

    • Non-specific Binding (NSB) Wells: Add 50 µL of the saturating concentration of the standard unlabeled ligand, 100 µL of diluted membrane preparation, and 50 µL of the fixed concentration of radioligand.

    • Competition Wells: Add 50 µL of each dilution of this compound, 100 µL of diluted membrane preparation, and 50 µL of the fixed concentration of radioligand.

  • Incubation:

    • Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. This should be determined empirically for each receptor-ligand system.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity (counts per minute, CPM) in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments with this compound, particularly concerning potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: At what concentration should I be concerned about off-target effects of this compound?

A1: As a general rule, off-target effects become more likely as the concentration of this compound approaches the Ki values of off-target receptors. Based on the data in Table 1, significant binding to the 5-HT2A receptor (Ki = 32 nM) may occur at concentrations exceeding 30-50 nM. For other listed serotonin receptors, off-target binding is less likely until micromolar concentrations are reached. However, it is always best to perform control experiments to validate the selectivity of your findings.

Q2: My experimental results are inconsistent with the known pharmacology of the 5-HT2C receptor. Could this be due to off-target effects?

A2: Yes, this is a possibility, especially at higher concentrations of this compound. Consider the following:

  • Review the literature: Are there known off-target effects that could explain your observations? For example, activation of the 5-HT2A or β2-adrenergic receptors can elicit distinct cellular responses.

  • Use a selective antagonist: Co-administration of a selective 5-HT2C antagonist (e.g., SB-242084) should reverse the effects of this compound if they are mediated by the 5-HT2C receptor. If the effect persists, it is likely due to an off-target interaction.

Q3: How can I minimize off-target effects in my experiments?

A3: The most effective way to minimize off-target effects is to use the lowest effective concentration of this compound. Conduct a dose-response curve to determine the minimal concentration required to achieve the desired on-target effect. Additionally, always include appropriate controls, such as selective antagonists for potential off-target receptors, to confirm the specificity of your results.

Troubleshooting Guide

Issue: High non-specific binding in my radioligand assay.

  • Potential Cause: The radioligand is binding to non-receptor components such as the filter plate, lipids, or other proteins.

  • Troubleshooting Steps:

    • Reduce Radioligand Concentration: Use a concentration at or below the Kd of the radioligand.

    • Optimize Washing: Increase the number and volume of washes with ice-cold wash buffer. Ensure the washes are performed quickly to minimize dissociation of the specifically bound ligand.

    • Use Blocking Agents: Pre-soak the filter plate in a solution of 0.5% polyethyleneimine (PEI) to reduce non-specific binding to the filter. Including bovine serum albumin (BSA) in the assay buffer can also help.

    • Check Membrane Preparation: Use an appropriate amount of membrane protein. Too much protein can increase non-specific binding.

Issue: Low or no specific binding signal.

  • Potential Cause: Problems with the receptor preparation, radioligand, or assay conditions.

  • Troubleshooting Steps:

    • Verify Receptor Expression: Confirm the presence of the target receptor in your membrane preparation using a method like Western blotting.

    • Check Radioligand Integrity: Ensure the radioligand has not degraded. Use a fresh stock if necessary.

    • Optimize Incubation Time: Ensure the assay has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.

    • Check Assay Buffer Composition: Ensure the pH and ionic strength of the buffer are optimal for receptor binding.

Issue: Poor reproducibility between experiments.

  • Potential Cause: Inconsistent experimental technique or reagent preparation.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure all experimental steps are performed consistently, including pipetting, incubation times, and washing procedures.

    • Prepare Fresh Reagents: Use freshly prepared buffers and drug dilutions for each experiment.

    • Aliquot Reagents: Aliquot membrane preparations and radioligand stocks to avoid repeated freeze-thaw cycles.

    • Calibrate Equipment: Regularly calibrate pipettes and other laboratory equipment.

References

Technical Support Center: Investigating the Sedative Effects of Ro60-0175

Author: BenchChem Technical Support Team. Date: November 2025

This technical support hub is designed for researchers, scientists, and drug development professionals utilizing Ro60-0175 in behavioral experiments. It provides essential information, troubleshooting guidance, and standardized protocols to facilitate the accurate assessment of its potential sedative effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a selective agonist for the serotonin 5-HT2C receptor.[1][2] It also has a high affinity for the 5-HT2B receptor but is notably less potent at the 5-HT2A receptor subtype.[3] Its behavioral effects, including sedation, are primarily mediated through the activation of 5-HT2C receptors.[1][4]

Q2: Is there evidence that this compound induces sedative effects?

Yes, multiple behavioral studies in rodents have demonstrated that this compound can produce sedative-like effects. These effects are typically observed as a reduction in general motor activity, known as hypolocomotion.

Q3: At what doses are the sedative effects of this compound typically observed?

In rats, this compound has been shown to induce hypolocomotion at subcutaneous (s.c.) doses greater than 0.5 mg/kg. Doses of 1 and 3 mg/kg (s.c.) have been reported to suppress both locomotion and the time spent in social interaction, a profile consistent with sedation.

Q4: How can I confirm that the observed sedative effects are mediated by the 5-HT2C receptor?

The sedative effects of this compound can be pharmacologically verified. The selective 5-HT2C receptor antagonist, SB-242084, has been shown to reverse the hypolocomotion induced by this compound. Including a control group pre-treated with a 5-HT2C antagonist is a robust method to confirm the mechanism of action.

Q5: Could the observed reduction in activity be due to anxiogenic (anxiety-inducing) effects rather than sedation?

While 5-HT2C receptor activation can be associated with anxiety, studies with this compound in various behavioral models suggest that its profile is more consistent with sedation than a clear anxiogenic response at the doses tested. For instance, in the Geller-Seifter test, this compound reduced both unpunished and punished lever pressing, which is indicative of a general suppression of behavior rather than a specific anti-conflict or anxiogenic effect.

Troubleshooting Guide for Behavioral Experiments

Observed Issue Potential Cause Recommended Solution
No significant change in locomotor activity after this compound administration. Sub-threshold Dosage: The administered dose may be too low to elicit a sedative response in your specific animal strain or experimental conditions.Conduct a dose-response study to determine the effective dose range. Doses of 1-3 mg/kg (s.c.) have been shown to be effective in rats.
Route of Administration: The bioavailability of this compound might be insufficient with the chosen route of administration.The subcutaneous (s.c.) route has been successfully used in published literature. Ensure proper administration techniques.
Animals display hyperactivity instead of sedation. Paradoxical Effect with 5-HT2C Antagonism: At higher doses (3–10 mg/kg), the combination of this compound with a 5-HT2C antagonist can unmask 5-HT2A receptor-mediated hyperactivity.Be mindful of the dose when co-administering with a 5-HT2C antagonist. This hyperactivity can be blocked by a selective 5-HT2A antagonist like MDL100,907.
High variability in behavioral data between subjects. Inconsistent Environmental Factors: Variations in lighting, ambient noise, or time of day for testing can significantly impact rodent behavior.Standardize all experimental conditions. Conduct behavioral testing during the same phase of the light/dark cycle for all animals.
Handling Stress: Inconsistent or excessive handling can lead to stress, which may confound the behavioral outcomes.Ensure all experimenters use a consistent and gentle handling technique. Allow for a sufficient acclimatization period for the animals in the facility.
Difficulty distinguishing sedation from motor impairment. Lack of Specific Motor Coordination Assay: A general reduction in activity could be misinterpreted.Incorporate a specific test for motor coordination, such as the rotarod test, to assess whether the observed effects are due to sedation or a disruption of motor function.

Data Presentation: Quantitative Effects of this compound

Table 1: Dose-Dependent Sedative-like Effects of this compound in Rats

Dose (mg/kg, s.c.)Behavioral AssayObserved EffectInterpretationReference
> 0.5Locomotor ActivityInduction of hypolocomotionSedative-like
1 and 3Social Interaction TestSuppression of social interaction and locomotionSedative response
0.3 and 1Geller-Seifter TestSimultaneous reduction of unpunished and punished lever pressingConsistent with sedation

Detailed Experimental Protocols

Protocol 1: Open Field Test for Locomotor Activity

This protocol is designed to assess spontaneous locomotor activity as an index of sedation.

1. Apparatus:

  • A square or circular arena (e.g., 40x40x30 cm) made of a non-porous material.

  • An overhead video camera connected to a computer with tracking software.

2. Procedure:

  • Acclimatization: House animals in the facility for at least one week prior to testing to allow for acclimatization.

  • Habituation: Handle the animals for several days leading up to the experiment to reduce handling-induced stress.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous). A 30-minute pretreatment interval is common.

  • Test Initiation: Gently place the animal in the center of the open field arena.

  • Recording: Record the animal's activity for a predetermined duration (e.g., 15-30 minutes).

  • Data Analysis: Use the tracking software to automatically quantify parameters such as total distance traveled, velocity, and time spent in different zones (e.g., center vs. periphery). A significant decrease in distance traveled and velocity is indicative of a sedative effect.

  • Cleaning: Thoroughly clean the apparatus with 70% ethanol or a similar cleaning agent between each animal to remove olfactory cues.

Protocol 2: Social Interaction Test

This protocol assesses the impact of this compound on social behavior, which can be reduced by sedation.

1. Apparatus:

  • The same open field arena used for locomotor activity testing.

  • Video recording equipment.

2. Procedure:

  • Subject Preparation: Follow the same acclimatization, habituation, and drug administration procedures as in the Open Field Test for the test animal.

  • Pairing: After the pretreatment interval, introduce the test animal and an unfamiliar, weight-matched, untreated partner animal of the same sex into the arena.

  • Recording: Record the session for a fixed duration (e.g., 10 minutes).

  • Behavioral Scoring: Manually or using behavioral analysis software, score the cumulative duration of active social interactions (e.g., sniffing, following, grooming the partner). Also, measure overall locomotor activity to dissociate a specific effect on social behavior from general sedation.

  • Data Analysis: Compare the duration of social interaction between the this compound-treated and vehicle-treated groups. A concurrent reduction in both social interaction and locomotion suggests a sedative effect.

  • Cleaning: Thoroughly clean the arena between each test pair.

Mandatory Visualizations

Ro60_0175_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade Ro60_0175 This compound 5HT2C_Receptor 5-HT2C Receptor Ro60_0175->5HT2C_Receptor Binds & Activates Gq_protein Gq Protein 5HT2C_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Neuronal_Activity Modulation of Neuronal Activity PKC->Neuronal_Activity Ca_release->Neuronal_Activity Sedative_Effect Sedative Effect Neuronal_Activity->Sedative_Effect

Caption: Proposed signaling pathway for this compound-induced sedation.

Experimental_Workflow cluster_pre_experiment Pre-Experimental Phase cluster_testing Testing Day cluster_post_experiment Data Analysis Phase acclimatization Animal Acclimatization (≥ 1 week) handling Habituation to Handling & Injection Procedure acclimatization->handling grouping Random Assignment to Treatment Groups handling->grouping administration This compound or Vehicle Administration (s.c.) grouping->administration pretreatment Pretreatment Interval (e.g., 30 min) administration->pretreatment behavioral_assay Behavioral Assay (e.g., Open Field Test) pretreatment->behavioral_assay data_collection Video Recording and Automated Tracking behavioral_assay->data_collection quantification Quantification of Behavioral Parameters data_collection->quantification statistics Statistical Analysis (e.g., ANOVA) quantification->statistics

Caption: Workflow for assessing this compound sedative effects.

References

Troubleshooting Ro60-0175 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Ro60-0175.

Troubleshooting Guide & FAQs

This section addresses common questions and challenges encountered during the handling and solubilization of this compound for experimental use.

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (DMSO) is the most frequently recommended solvent for preparing stock solutions of this compound.[1][2][3] Water can also be used, but the solubility is significantly lower.

Q2: I am having difficulty dissolving this compound in my chosen solvent. What steps can I take to improve solubility?

A2: If you are encountering solubility issues, consider the following troubleshooting steps:

  • Use fresh, high-quality solvent: DMSO is hygroscopic and can absorb moisture, which may impact its solvating power. Use freshly opened, anhydrous grade DMSO for best results.

  • Gentle heating: Gently warming the solution to 37°C can aid in dissolution.

  • Sonication: Using an ultrasonic bath can help to break up compound aggregates and enhance solubilization.

  • Vortexing: Vigorous vortexing can also assist in dissolving the compound.

Q3: What is the maximum concentration at which I can dissolve this compound?

A3: The reported solubility of this compound can vary between suppliers. It is recommended to consult the certificate of analysis for your specific batch. However, published data indicates solubility up to 20 mM in DMSO and 5 mM in water. Some sources report a much higher solubility in DMSO, up to 100 mg/mL (291.76 mM).

Q4: My this compound solution appears to have precipitated after storage. What should I do?

A4: Precipitation upon storage, especially after freeze-thaw cycles, can occur. To address this:

  • Warm the solution to 37°C.

  • Vortex or sonicate the solution until the precipitate is redissolved.

  • To prevent future precipitation, it is advisable to prepare fresh solutions for each experiment or to aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.

Q5: Are there any specific storage conditions for this compound stock solutions?

A5: Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in common laboratory solvents. Note that these values are for guidance, and batch-specific data should be consulted.

SolventReported SolubilityCitations
DMSO20 mM
100 mg/mL (291.76 mM)
<6.86 mg/mL
Water5 mM

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound (fumarate salt, M.Wt: 342.75 g/mol ).

Materials:

  • This compound fumarate powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Weigh the Compound: Accurately weigh out the desired amount of this compound fumarate powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.34275 mg of the compound.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 0.34275 mg, add 100 µL of DMSO.

  • Dissolve the Compound:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, gently warm the solution to 37°C for 5-10 minutes.

    • If necessary, place the vial in an ultrasonic bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure that all of the compound has dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Diagrams

TroubleshootingWorkflow This compound Solubility Troubleshooting Workflow start Start: this compound Fails to Dissolve check_solvent Is the solvent fresh, anhydrous DMSO? start->check_solvent use_fresh_solvent Use fresh, anhydrous DMSO check_solvent->use_fresh_solvent No gentle_heat Apply gentle heat (37°C) check_solvent->gentle_heat Yes use_fresh_solvent->gentle_heat sonicate Sonicate the solution gentle_heat->sonicate No dissolved Compound Dissolved gentle_heat->dissolved Yes vortex Vortex vigorously sonicate->vortex No sonicate->dissolved Yes vortex->dissolved Yes not_dissolved Issue Persists: Consult Technical Support vortex->not_dissolved No

Caption: A flowchart for troubleshooting this compound solubility issues.

This compound is a potent and selective agonist of the 5-HT2C receptor. The 5-HT2C receptor is a G-protein coupled receptor that, upon activation, typically couples to Gq/11 to activate the phospholipase C (PLC) signaling cascade.

Ro60_0175_Signaling_Pathway Simplified this compound Signaling Pathway Ro60_0175 This compound HTR2C 5-HT2C Receptor Ro60_0175->HTR2C Agonist Gq_11 Gq/11 HTR2C->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: A diagram of the 5-HT2C receptor signaling pathway activated by this compound.

References

Validation & Comparative

Validating the 5-HT2C Selectivity of Ro60-0175 In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of Ro60-0175, a well-characterized 5-HT2C receptor agonist, with other relevant compounds. The presented data, supported by detailed experimental protocols, is intended to assist researchers in designing and interpreting experiments aimed at validating the selectivity of novel compounds targeting the 5-HT2C receptor.

Data Presentation: Comparative Selectivity Profiles

The following table summarizes the binding affinities (Ki values) of this compound and comparator compounds at various human serotonin (5-HT) receptor subtypes. A lower Ki value indicates a higher binding affinity.

Compound5-HT2C (pKi)5-HT2A (pKi)5-HT2B (pKi)5-HT1A (pKi)5-HT1B (pKi)5-HT1D (pKi)5-HT6 (pKi)5-HT7 (pKi)
This compound ~7.9 - 8.5~6.6 - 7.0~7.9 - 8.4< 6.0< 6.0< 6.0< 6.0< 6.0
WAY 161503 ~8.4~7.7~7.2< 6.0< 6.0< 6.0< 6.0< 6.0
SB-242084 (Antagonist) ~9.0~6.8~7.0~6.4~6.4~6.4~6.0~6.1

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher affinity.

The functional potency and efficacy of this compound are compared with the alternative agonist WAY 161503 in the table below. EC50 represents the concentration of the agonist that produces 50% of the maximal response.

CompoundAssayCell LineEC50 (nM)Emax (%)
This compound Calcium MobilizationHEK293~32-52~84-88
WAY 161503 Calcium MobilizationHEK293~7.3~100

Experimental Protocols

Radioligand Binding Assays

This protocol is designed to determine the binding affinity (Ki) of a test compound for various 5-HT receptor subtypes.

a. Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT receptor subtype of interest are cultured in appropriate media (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum and a selection antibiotic (e.g., G418).

  • Cells are grown to confluence, harvested, and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

b. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains a final volume of 250 µL, consisting of:

    • Cell membranes (typically 10-20 µg of protein).

    • A specific radioligand at a concentration near its Kd value (e.g., [3H]mesulergine for 5-HT2C receptors).

    • A range of concentrations of the test compound (e.g., this compound) or a known displacing agent for non-specific binding determination (e.g., 10 µM mianserin).

  • The plate is incubated for a specified time (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C).

  • The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

c. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Calcium Mobilization

This protocol measures the ability of a compound to activate the 5-HT2C receptor and trigger a downstream signaling event, specifically the release of intracellular calcium. This is a common functional assay for Gq-coupled receptors like 5-HT2C.

a. Cell Culture:

  • HEK293 cells stably expressing the human 5-HT2C receptor are cultured as described for the binding assays.

b. Cell Loading with Calcium-Sensitive Dye:

  • Cells are seeded into black-walled, clear-bottom 96-well plates and allowed to attach overnight.

  • The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 60 minutes) at 37°C. This allows the dye to enter the cells.

  • After incubation, the cells are washed with the buffer to remove any extracellular dye.

c. Compound Addition and Signal Detection:

  • The assay plate is placed in a fluorescence plate reader (e.g., FLIPR or a microplate reader with fluorescence detection capabilities).

  • A baseline fluorescence reading is taken.

  • A range of concentrations of the test agonist (e.g., this compound) is added to the wells.

  • The fluorescence intensity is measured over time to monitor the change in intracellular calcium concentration. An increase in fluorescence indicates receptor activation and subsequent calcium release.

d. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

  • The EC50 value is determined by plotting the ΔF against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

  • The maximal efficacy (Emax) is the maximum response produced by the agonist, often expressed as a percentage of the response to a reference full agonist (e.g., serotonin).

Mandatory Visualizations

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ro60_0175 This compound HT2C 5-HT2C Receptor Ro60_0175->HT2C Binds to Gq Gαq HT2C->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_ER->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2C receptor signaling pathway activated by this compound.

experimental_workflow cluster_primary_screening Primary Screening cluster_selectivity_profiling Selectivity Profiling cluster_data_analysis Data Analysis & Conclusion Test_Compound Test Compound (e.g., this compound) Binding_Assay Radioligand Binding Assay (vs. 5-HT2C) Test_Compound->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Flux at 5-HT2C) Test_Compound->Functional_Assay Binding_Panel Binding Assay Panel (vs. other 5-HT subtypes and off-targets) Binding_Assay->Binding_Panel Active compounds Functional_Panel Functional Assay Panel (vs. other 5-HT subtypes) Functional_Assay->Functional_Panel Active compounds Ki_Determination Determine Ki values Binding_Panel->Ki_Determination EC50_Emax_Determination Determine EC50 & Emax values Functional_Panel->EC50_Emax_Determination Selectivity_Conclusion Assess Selectivity Profile Ki_Determination->Selectivity_Conclusion EC50_Emax_Determination->Selectivity_Conclusion

Caption: Experimental workflow for in vitro selectivity profiling of a 5-HT2C agonist.

Unmasking the Mechanism: Using SB242084 to Confirm Ro60-0175's Action at the 5-HT2C Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the intricate world of serotonergic signaling, the precise characterization of a compound's mechanism of action is paramount for its development as a research tool or therapeutic agent. Ro60-0175, a potent agonist with high affinity for the 5-HT2C receptor, has been a subject of extensive research to delineate its physiological roles.[1][2] However, its activity is not exclusively limited to the 5-HT2C subtype, as it also demonstrates affinity for 5-HT2A and 5-HT2B receptors.[3] This guide provides a comparative analysis of experimental data demonstrating how the selective 5-HT2C receptor antagonist, SB242084, is instrumental in confirming that the primary in vivo effects of this compound are mediated through the 5-HT2C receptor.

Probing the 5-HT2C Pathway: A Tale of Agonist and Antagonist

This compound is widely recognized for its characteristic behavioral and neurochemical effects, including hypoactivity, regulation of dopamine release, and modulation of neuronal firing rates. The specificity of these actions to the 5-HT2C receptor is elegantly demonstrated by the administration of SB242084, a compound with high selectivity for the 5-HT2C receptor over other serotonin receptor subtypes. The experimental paradigm is straightforward: if the effects of this compound are indeed mediated by the 5-HT2C receptor, then pretreatment with SB242084 should block or reverse these effects.

The following sections present a compilation of experimental data from key studies, showcasing the antagonistic action of SB242084 on this compound-induced responses.

Data Presentation: Quantitative Insights into Receptor Selectivity

The tables below summarize the quantitative data from electrophysiological and behavioral studies, highlighting the clear antagonistic relationship between SB242084 and this compound at the 5-HT2C receptor.

Table 1: Effect of this compound and SB242084 on Dopamine (DA) Neuron Firing Rate in the Ventral Tegmental Area (VTA)

Treatment GroupDoseChange in Firing Rate (Mean ± SEM)
This compound80-320 µg/kg, i.v.Dose-dependent decrease, maximal inhibition of 53.9 ± 15%
SB242084 + this compound-Complete block of this compound's inhibitory effect

Data sourced from Di Matteo et al. (2000).

Table 2: Effect of this compound and SB242084 on Dopamine (DA) Release in the Nucleus Accumbens

Treatment GroupDoseChange in DA Release (Mean ± SEM)
This compound1 mg/kg, i.p.26 ± 4% decrease below baseline
SB242084 + this compound-Complete block of this compound-induced decrease in DA release

Data sourced from Di Matteo et al. (2000).

Table 3: Behavioral Responses to this compound in the Presence and Absence of SB242084

Treatment GroupDose (this compound)Dose (SB242084)Primary Behavioral Outcome
This compound1 mg/kg, s.c.-Hypoactivity and penile grooming
SB242084 + this compound1 mg/kg, s.c.0.5 mg/kg, i.p.Blockade of hypoactivity and penile grooming
This compound3-10 mg/kg, s.c.-Hypoactivity
SB242084 + this compound3-10 mg/kg, s.c.0.5 mg/kg, i.p.Hyperactivity, wet-dog shakes, and back muscle contractions

Data sourced from Grottick et al. (2000).

These data compellingly illustrate that the canonical effects of lower doses of this compound are selectively mediated by the 5-HT2C receptor. The blockade of these effects by SB242084 confirms this mechanism. Interestingly, at higher doses of this compound, the blockade of 5-HT2C receptors by SB242084 unmasks the effects of this compound on other receptors, likely the 5-HT2A receptor, leading to a completely different behavioral phenotype.

Experimental Protocols: A Guide to Methodologies

The following are detailed methodologies for the key experiments cited, providing a framework for researchers looking to replicate or build upon these findings.

In Vivo Microdialysis for Dopamine Release
  • Animal Preparation: Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted, targeting the nucleus accumbens.

  • Microdialysis Probe Insertion: A microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., 20 minutes) to establish a stable baseline of dopamine levels.

  • Drug Administration: this compound (e.g., 1 mg/kg, i.p.) or vehicle is administered. In antagonist studies, SB242084 is administered prior to this compound.

  • Sample Analysis: Dopamine levels in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in dopamine release are expressed as a percentage of the baseline levels.

In Vivo Electrophysiology for Neuronal Firing Rate
  • Animal Preparation: Rats are anesthetized and prepared for extracellular single-unit recordings from dopamine neurons in the ventral tegmental area (VTA).

  • Electrode Placement: A recording electrode is lowered into the VTA to isolate the spontaneous activity of individual dopamine neurons.

  • Baseline Recording: The basal firing rate of a single, identified dopamine neuron is recorded for a stable period.

  • Drug Administration: this compound is administered intravenously (i.v.) in escalating doses. For antagonist studies, SB242084 is administered prior to the this compound challenge.

  • Data Acquisition and Analysis: The firing rate of the neuron is continuously monitored. The change in firing rate from baseline is calculated for each dose of the drug.

Behavioral Assessment of Locomotor Activity
  • Animal Habituation: Rats are habituated to the testing environment (e.g., open-field arenas) for a set period before the experiment.

  • Drug Administration: Animals are pre-treated with either vehicle or SB242084 (e.g., 0.5 mg/kg, i.p.). After a specified time, they are administered this compound (e.g., 1-10 mg/kg, s.c.) or vehicle.

  • Data Collection: Locomotor activity is recorded using an automated activity monitoring system. Parameters such as distance traveled, rearing frequency, and time spent in different zones are measured for a defined duration (e.g., 60 minutes).

  • Behavioral Observation: In addition to automated recording, specific behaviors such as penile grooming, wet-dog shakes, and back muscle contractions are manually scored by a trained observer blind to the treatment conditions.

  • Data Analysis: The collected data are analyzed to compare the effects of this compound alone and in combination with SB242084.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), provide a visual representation of the signaling pathways and experimental logic discussed.

G cluster_0 This compound This compound 5-HT2C Receptor 5-HT2C Receptor This compound->5-HT2C Receptor Agonist Gq/11 Gq/11 5-HT2C Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 & DAG IP3 & DAG PLC->IP3 & DAG Hydrolyzes PIP2 to Intracellular Ca2+ Release Intracellular Ca2+ Release IP3 & DAG->Intracellular Ca2+ Release Leads to Physiological Response (e.g., Hypoactivity, Decreased DA Release) Physiological Response (e.g., Hypoactivity, Decreased DA Release) Intracellular Ca2+ Release->Physiological Response (e.g., Hypoactivity, Decreased DA Release)

Caption: Signaling pathway of this compound at the 5-HT2C receptor.

G cluster_0 This compound This compound 5-HT2C Receptor 5-HT2C Receptor This compound->5-HT2C Receptor Cannot Bind SB242084 SB242084 SB242084->5-HT2C Receptor Antagonist (Blocks) No Downstream Signaling No Downstream Signaling 5-HT2C Receptor->No Downstream Signaling Blocked Physiological Response Blocked Physiological Response No Downstream Signaling->Blocked Physiological Response

Caption: Antagonistic action of SB242084 on this compound at the 5-HT2C receptor.

G cluster_0 Experimental Group 1 cluster_1 Experimental Group 2 Administer this compound Administer this compound Observe Effect A (e.g., Hypoactivity) Observe Effect A (e.g., Hypoactivity) Administer this compound->Observe Effect A (e.g., Hypoactivity) Administer SB242084 Administer SB242084 Administer this compound Administer this compound Administer SB242084->Administer this compound Observe Blockade of Effect A Observe Blockade of Effect A Administer this compound ->Observe Blockade of Effect A

Caption: Experimental workflow to confirm 5-HT2C receptor-mediated effects.

References

A Head-to-Head Comparison of Ro60-0175 and WAY-161503 for 5-HT2C Receptor Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the selection of a specific agonist for the serotonin 2C (5-HT2C) receptor is a critical decision that can significantly impact the outcome of preclinical and clinical studies. This guide provides a comprehensive comparison of two widely used 5-HT2C receptor agonists, Ro60-0175 and WAY-161503, offering a detailed analysis of their pharmacological profiles, supported by experimental data and methodologies.

This comparison guide aims to provide an objective overview to aid researchers in selecting the most appropriate tool compound for their specific research needs in targeting the 5-HT2C receptor, a key player in the modulation of mood, appetite, and addiction.

Pharmacological Profile: A Quantitative Comparison

Both this compound and WAY-161503 are potent agonists of the 5-HT2C receptor. However, they exhibit distinct profiles in terms of their binding affinity, functional potency, and selectivity over other serotonin receptor subtypes, particularly the closely related 5-HT2A and 5-HT2B receptors.

ParameterThis compoundWAY-161503Reference
Binding Affinity (Ki, nM)
5-HT2CNot explicitly found4 (HEK293 cells)[1]
5-HT2A~10-fold lower than 5-HT2CNot explicitly found[2]
5-HT2BEquivalent to 5-HT2CNot explicitly found[2]
Functional Potency (EC50, nM)
5-HT2C12 (HEK293 cells)12 (HEK293 cells)[1]
5-HT2ANot explicitly found7.3 (HEK293 cells)[1]
5-HT2BNot explicitly foundNot explicitly found

In Vivo Efficacy: Contrasting Effects in Preclinical Models

In vivo studies have revealed both similarities and differences in the behavioral effects of this compound and WAY-161503. These differences may be attributable to their distinct selectivity profiles and potential engagement of different downstream signaling pathways.

A key study investigating their effects in a preclinical model of comorbid depression and cocaine addiction found that acute administration of this compound reduced cocaine reinforcement. In contrast, WAY-161503 only showed a non-significant trend towards attenuating cocaine reinforcement. However, both compounds were effective in protecting against cocaine-seeking behavior after both acute and repeated administration.

In studies related to feeding behavior, both this compound and the related compound d-fenfluramine (which also acts on 5-HT2C receptors) have been shown to reduce food intake, suggesting that 5-HT2C receptor activation is a critical mechanism in appetite suppression.

Signaling Pathways and Mechanism of Action

The 5-HT2C receptor primarily signals through the Gq/11 G-protein coupled pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound / WAY-161503 Receptor 5-HT2C Receptor Agonist->Receptor Binds to Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream

Caption: Canonical Gq-coupled signaling pathway of the 5-HT2C receptor.

Furthermore, there is evidence that 5-HT2C receptor activation can modulate the activity of GABAergic interneurons, which in turn inhibit downstream neuronal populations. This indirect mechanism is thought to contribute to some of the behavioral effects of 5-HT2C agonists.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols are essential. Below are summarized methodologies for key assays used to characterize this compound and WAY-161503.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Binding_Assay_Workflow Membranes Prepare cell membranes expressing 5-HT2C receptors Incubate Incubate membranes with radiolabeled ligand (e.g., [³H]mesulergine) and varying concentrations of this compound or WAY-161503 Membranes->Incubate Separate Separate bound and free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify bound radioactivity using liquid scintillation counting Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki values Quantify->Analyze

Caption: General workflow for a radioligand binding assay.

Protocol Outline:

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human 5-HT2C receptor are prepared.

  • Incubation: Membranes are incubated with a constant concentration of a radiolabeled antagonist (e.g., [³H]mesulergine) and a range of concentrations of the unlabeled test compound (this compound or WAY-161503).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays: Inositol Phosphate (IP) Accumulation

This assay measures the functional potency (EC50) of an agonist by quantifying the accumulation of a downstream second messenger, inositol phosphate.

Protocol Outline:

  • Cell Culture: Cells expressing the 5-HT2C receptor are cultured and labeled overnight with [³H]myo-inositol.

  • Stimulation: The cells are then stimulated with varying concentrations of the agonist (this compound or WAY-161503) in the presence of LiCl (to inhibit inositol monophosphatase).

  • Extraction: The reaction is stopped, and the accumulated [³H]inositol phosphates are extracted.

  • Quantification: The amount of [³H]inositol phosphates is quantified using a scintillation counter.

  • Data Analysis: The EC50 value, the concentration of agonist that produces 50% of the maximal response, is determined from the dose-response curve.

In Vivo Behavioral Assays: Cocaine Self-Administration

This model is used to assess the reinforcing effects of drugs and the potential of test compounds to modulate these effects.

Protocol Outline:

  • Surgery: Rats are surgically implanted with intravenous catheters.

  • Training: Animals are trained to self-administer cocaine by pressing a lever, which delivers an infusion of the drug.

  • Treatment: Prior to a self-administration session, rats are pretreated with either vehicle, this compound, or WAY-161503 at various doses.

  • Testing: The number of lever presses and cocaine infusions are recorded during the session.

  • Data Analysis: The effect of the test compounds on the rate of cocaine self-administration is analyzed to determine their impact on cocaine reinforcement.

Conclusion

Both this compound and WAY-161503 are valuable pharmacological tools for investigating the role of the 5-HT2C receptor. This compound demonstrates a clear effect in reducing cocaine reinforcement in certain preclinical models, while both compounds show efficacy in reducing drug-seeking behavior. The choice between these two agonists will depend on the specific research question, the desired selectivity profile, and the experimental model being used. Researchers should carefully consider the quantitative data and in vivo findings presented in this guide to make an informed decision for their 5-HT2C receptor studies.

References

A Comparative Analysis of Ro60-0175 and Other 5-HT2C Receptor Agonists: Efficacy and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and selectivity of the 5-HT2C receptor agonist Ro60-0175 against other notable agonists, including WAY-161503, Lorcaserin, and meta-chlorophenylpiperazine (mCPP). The information herein is supported by experimental data to aid in the evaluation and selection of these compounds for research and development purposes.

Efficacy and Potency at 5-HT2 Receptors

The functional potency of these agonists is typically determined through in vitro assays measuring second messenger accumulation, such as inositol phosphate (IP) formation or calcium mobilization, following receptor activation. The half-maximal effective concentration (EC50) is a key metric of potency, with lower values indicating higher potency.

This compound demonstrates high potency at the 5-HT2C receptor, with EC50 values in the low nanomolar range.[1] It also displays significant potency at the 5-HT2B receptor, while its activity at the 5-HT2A receptor is considerably lower.[1] WAY-161503 is another potent 5-HT2C agonist, showing comparable or slightly higher potency than this compound in some functional assays.[2][3] Lorcaserin, an approved anti-obesity medication, also functions as a potent 5-HT2C receptor agonist.[4] The non-selective agonist mCPP generally exhibits lower potency at the 5-HT2C receptor compared to the other compounds discussed.

Table 1: Comparative Potency (EC50, nM) of 5-HT2C Agonists at Human 5-HT2 Receptors

Compound5-HT2C (nM)5-HT2A (nM)5-HT2B (nM)
This compound 32 - 52400 - 4470.91 - 2.4
WAY-161503 0.8 - 127 - 8021.8 - 6.9
Lorcaserin ~15-30 (Ki)--
mCPP 110--

Binding Affinity and Selectivity Profile

The selectivity of a 5-HT2C agonist is determined by its binding affinity (Ki) for the target receptor versus other receptors, particularly the closely related 5-HT2A and 5-HT2B subtypes. A lower Ki value signifies a higher binding affinity. A greater selectivity ratio (Ki at off-target receptor / Ki at 5-HT2C) indicates a more selective compound, which is often desirable to minimize off-target side effects.

This compound is recognized for its good selectivity for the 5-HT2C and 5-HT2B receptors over the 5-HT2A subtype. WAY-161503 also demonstrates selectivity for the 5-HT2C receptor, with approximately 6-fold less potency at 5-HT2A and 20-fold less at 5-HT2B receptors in binding assays. Lorcaserin was specifically developed for its high selectivity for the 5-HT2C receptor, exhibiting 18- and 104-fold selectivity over 5-HT2A and 5-HT2B receptors, respectively, in functional assays. mCPP is considered a non-selective agonist with significant affinity for various serotonin receptor subtypes.

Table 2: Comparative Binding Affinity (Ki, nM) of 5-HT2C Agonists at Human 5-HT2 Receptors

Compound5-HT2C (nM)5-HT2A (nM)5-HT2B (nM)5-HT2C/5-HT2A Selectivity5-HT2C/5-HT2B Selectivity
This compound ---~10-fold~1-fold
WAY-161503 3.3 - 41860~5.5~18
Lorcaserin 15~270 (calculated)~1560 (calculated)~18~104
mCPP ---Non-selectiveNon-selective

Note: Direct Ki values for this compound were not consistently available across the initial searches; selectivity is reported from functional data. Lorcaserin selectivity is based on functional assay data. A higher selectivity ratio indicates greater selectivity for the 5-HT2C receptor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway activated by 5-HT2C receptor agonists and a typical experimental workflow for determining binding affinity.

5-HT2C_Signaling_Pathway Agonist 5-HT2C Agonist (e.g., this compound) Receptor 5-HT2C Receptor Agonist->Receptor Binds to Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: 5-HT2C Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (Cells/tissue expressing receptor) Incubation 4. Incubation (Membranes + Radioligand ± Competitor) Membrane_Prep->Incubation Radioligand_Prep 2. Radiolabeled Ligand Preparation Radioligand_Prep->Incubation Competitor_Prep 3. Unlabeled Competitor (Test Compound) Preparation Competitor_Prep->Incubation Filtration 5. Rapid Filtration (Separates bound from free ligand) Incubation->Filtration Counting 6. Scintillation Counting (Measures radioactivity) Filtration->Counting Analysis 7. Data Analysis (Calculate Ki from IC50) Counting->Analysis

References

Cross-Validation of Ro60-0175 Effects with 5-HT2C Receptor Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of Ro60-0175, a selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonist, with the phenotypic outcomes observed in genetic models, primarily 5-HT2C receptor knockout mice. By cross-validating findings from pharmacological and genetic approaches, researchers can gain a more robust understanding of the physiological roles of the 5-HT2C receptor and the specific actions of compounds targeting this receptor.

Introduction to this compound and 5-HT2C Receptor Function

This compound is a potent and selective agonist for the 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] Activation of the 5-HT2C receptor is known to modulate a wide range of physiological and behavioral processes, including appetite, mood, and cognition. Consequently, it has been a significant target for the development of therapeutics for obesity, psychiatric disorders, and substance use disorders.

Genetic models, particularly knockout mice lacking the 5-HT2C receptor (Htr2c knockout), offer a powerful tool to dissect the receptor's function. By comparing the effects of this compound in wild-type animals to the phenotype of these knockout animals, we can ascertain the on-target effects of the compound and gain deeper insights into the receptor's role in various biological systems.

Comparative Data: this compound vs. 5-HT2C Knockout Models

The following tables summarize the comparative effects of this compound administration in wild-type animals and the phenotype of 5-HT2C receptor knockout mice across key behavioral domains.

Table 1: Effects on Feeding Behavior and Body Weight

Parameter This compound Administration (in Wild-Type) 5-HT2C Knockout (KO) Phenotype Key Findings & Concordance
Food Intake ↓ (Hypophagia)↑ (Hyperphagia)High Concordance: Pharmacological activation of 5-HT2C receptors suppresses appetite, while genetic deletion leads to overeating.
Body Weight ↓ (Weight loss with chronic administration)↑ (Obesity)High Concordance: Long-term 5-HT2C receptor stimulation leads to weight reduction, whereas its absence results in a predisposition to obesity.
Motivation for Food ↓ (Reduced responding on progressive ratio schedules)Normal or slightly increasedPartial Concordance: this compound clearly reduces the motivation to work for food rewards. The effect in knockout mice is less pronounced, suggesting compensatory mechanisms may be at play.

Table 2: Effects on Anxiety and Locomotor Activity

Parameter This compound Administration (in Wild-Type) 5-HT2C Knockout (KO) Phenotype Key Findings & Concordance
Anxiety-like Behavior (Elevated Plus Maze) Anxiogenic or no effect at lower doses; sedative at higher dosesAnxiolytic-like (increased time in open arms)Discordant/Complex: this compound does not consistently show anxiolytic effects and can be sedative. In contrast, the knockout model suggests a role for the 5-HT2C receptor in promoting anxiety.
Locomotor Activity ↓ (Hypolocomotion)↑ (Hyperactivity, particularly in a novel environment)Discordant: Pharmacological activation of 5-HT2C receptors reduces locomotor activity, whereas genetic ablation leads to hyperactivity. This highlights the complex role of the receptor in motor control.
Compulsive-like Behavior No direct evidence of reducing compulsive behavior↑ (Increased grooming and marble burying)Informative: The knockout phenotype suggests an inhibitory role for the 5-HT2C receptor in compulsive behaviors, a potential therapeutic avenue for 5-HT2C agonists.

Signaling Pathways and Experimental Workflows

5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor is a Gq/11-coupled G-protein coupled receptor. Upon agonist binding, it primarily activates the phospholipase C (PLC) signaling cascade.

5-HT2C_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Agonist) 5-HT2C_Receptor 5-HT2C Receptor This compound->5-HT2C_Receptor Binds to Gq_alpha Gαq 5-HT2C_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Downstream_Effects Downstream Cellular Effects PKC->Downstream_Effects Ca_release->Downstream_Effects

5-HT2C Receptor Signaling Cascade.
Experimental Workflow for Cross-Validation

A typical experimental workflow for cross-validating the effects of this compound with a 5-HT2C knockout model is depicted below.

Experimental_Workflow cluster_animal_models Animal Models cluster_treatment Treatment Groups cluster_assays Behavioral & Physiological Assays WT_Mice Wild-Type (WT) Mice WT_Vehicle WT + Vehicle WT_Mice->WT_Vehicle WT_Ro60 WT + this compound WT_Mice->WT_Ro60 KO_Mice 5-HT2C Knockout (KO) Mice KO_Vehicle KO + Vehicle KO_Mice->KO_Vehicle KO_Ro60 KO + this compound (Control for off-target effects) KO_Mice->KO_Ro60 Feeding_Assay Feeding Behavior (e.g., Progressive Ratio) WT_Vehicle->Feeding_Assay Anxiety_Assay Anxiety-like Behavior (e.g., Elevated Plus Maze) WT_Vehicle->Anxiety_Assay Locomotor_Assay Locomotor Activity WT_Vehicle->Locomotor_Assay WT_Ro60->Feeding_Assay WT_Ro60->Anxiety_Assay WT_Ro60->Locomotor_Assay KO_Vehicle->Feeding_Assay KO_Vehicle->Anxiety_Assay KO_Vehicle->Locomotor_Assay KO_Ro60->Feeding_Assay KO_Ro60->Anxiety_Assay KO_Ro60->Locomotor_Assay Data_Analysis Data Analysis & Comparison Feeding_Assay->Data_Analysis Anxiety_Assay->Data_Analysis Locomotor_Assay->Data_Analysis Conclusion Conclusion on On-Target Effects Data_Analysis->Conclusion

Cross-validation experimental design.

Experimental Protocols

Animal Models
  • Genetic Model: 5-HT2C receptor knockout mice (Htr2c-/-) and their wild-type (Htr2c+/+) littermates are commonly used. The genetic background of the mice (e.g., C57BL/6J) should be consistent across experimental groups.

  • Housing: Animals are typically group-housed under a standard 12-hour light/dark cycle with ad libitum access to food and water, unless otherwise specified by the experimental paradigm (e.g., food restriction for feeding studies).

Drug Administration
  • Compound: this compound is typically dissolved in a vehicle such as sterile saline (0.9% NaCl) or a small percentage of a solubilizing agent like ethanol in saline.

  • Administration Route: Subcutaneous (s.c.) or intraperitoneal (i.p.) injections are common routes of administration.

  • Dosage: Effective doses in mice generally range from 0.1 to 5 mg/kg, depending on the behavioral endpoint being measured.

  • Timing: The drug is typically administered 15-30 minutes prior to the behavioral test.

Key Behavioral Assays
  • Progressive Ratio Schedule for Feeding:

    • Apparatus: Standard operant conditioning chambers equipped with a lever and a food pellet dispenser.

    • Procedure: Mice are first trained to press a lever to receive a food reward on a fixed ratio schedule. They are then switched to a progressive ratio schedule, where the number of lever presses required for each subsequent reward increases. The "breakpoint," or the number of presses at which the animal ceases to respond, is used as a measure of motivation.

  • Elevated Plus Maze (EPM):

    • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

    • Procedure: Mice are placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded. An increase in the proportion of time spent in the open arms is interpreted as an anxiolytic-like effect.

  • Open Field Test:

    • Apparatus: A square arena with walls.

    • Procedure: Mice are placed in the center of the open field, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded over a specified time. This test can also assess anxiety-like behavior by measuring the time spent in the center versus the periphery of the arena.

Conclusion

The cross-validation of this compound's effects with 5-HT2C receptor genetic models reveals a high degree of concordance in the domain of feeding behavior, strongly supporting the role of this receptor in appetite regulation. However, the findings related to anxiety and locomotor activity are more complex and sometimes discordant. These discrepancies underscore the intricate nature of serotonergic systems and highlight the potential for developmental compensations in knockout models, as well as the possibility of off-target effects or actions on different receptor isoforms for pharmacological agents. For drug development professionals, this comparative approach is invaluable for confirming on-target activity and for generating new hypotheses regarding the multifaceted roles of the 5-HT2C receptor.

References

A Comparative Analysis of Ro60-0175 and d-fenfluramine on Feeding Patterns

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of the selective 5-HT2C receptor agonist Ro60-0175 and the serotonin-releasing agent d-fenfluramine on feeding patterns. The information presented is based on preclinical experimental data, offering insights into their distinct pharmacological profiles and their impact on ingestive behavior.

At a Glance: Key Differences in Mechanism and Effect

This compound and d-fenfluramine both suppress food intake through their interaction with the serotonin system, yet their mechanisms of action differ significantly. This compound is a selective agonist for the 5-HT2C receptor, a key target in the regulation of appetite.[1] In contrast, d-fenfluramine functions as a serotonin-releasing agent and reuptake inhibitor, leading to a broader increase in synaptic serotonin levels.[2] Its active metabolite, d-norfenfluramine, also contributes to its effects by acting as a direct 5-HT2B/2C receptor agonist.[3] This distinction in their mechanisms underlies the nuanced differences observed in their effects on feeding microstructure.

Quantitative Comparison of Effects on Feeding Patterns

The following table summarizes the quantitative effects of this compound and d-fenfluramine on various parameters of feeding behavior in rats, as reported in preclinical studies.

ParameterThis compoundd-fenfluramineKey Findings
Latency to First Meal Increased at 3 mg/kg.[1]Increased at 1 mg/kg.[1]Both drugs delay the initiation of feeding, suggesting an enhancement of satiety.
Meal Size Reduced at 1 mg/kg.Reduced at 1 mg/kg.Both drugs lead to smaller meal sizes, a characteristic effect of satiety-enhancing agents.
Palatable Food Intake Reduced ingestion of a glucose/saccharin solution at 1 and 3 mg/kg, primarily by reducing the number of licking bouts.Reduced ingestion of a glucose/saccharin solution at 1.5 mg/kg, by decreasing the number of licking bouts with little effect on individual bout size.Both compounds effectively reduce the consumption of highly palatable food, indicating a potential role in curbing hedonic eating.
Overall Hypophagia Induces a dose-dependent reduction in food intake.Produces a profound and prolonged hypophagia at higher doses (e.g., 3 mg/kg), lasting for 10-12 hours.While both are effective, d-fenfluramine can induce a more sustained suppression of feeding.

Experimental Protocols

The data presented in this guide are primarily derived from studies employing microstructural analysis of feeding patterns in rats. A typical experimental protocol is outlined below.

Animal Model and Housing
  • Species: Male Lister Hooded or Sprague Dawley rats are commonly used.

  • Housing: Animals are individually housed in cages equipped for automated monitoring of feeding and drinking behavior. A standard 12-hour light/dark cycle is maintained.

  • Acclimatization: Rats are allowed to acclimate to the experimental cages and diet for a period before the commencement of drug trials.

Drug Administration
  • Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are typical.

  • Vehicle: The drug is dissolved in a suitable vehicle, such as sterile saline or a solution of polyethylene glycol (e.g., 10% PEG 400).

  • Dosing: A range of doses for both this compound (e.g., 1, 3, 10 mg/kg) and d-fenfluramine (e.g., 1, 1.5, 3 mg/kg) are administered to establish dose-response relationships.

Feeding Pattern Analysis
  • Apparatus: Automated systems that continuously record food and fluid intake are utilized. These may include lickometers for liquids and pellet-detecting eatometers or food hoppers on weight transducers for solid food.

  • Data Collection: Key parameters measured include the latency to initiate the first meal, the size and duration of each meal, the interval between meals (inter-meal interval), and the rate of eating.

  • Palatable Diet Studies: In some protocols, animals are given access to a highly palatable diet, such as a glucose/saccharin solution or a cafeteria-style diet, to assess the drugs' effects on hedonic feeding.

Visualizing the Mechanisms and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways and a standard experimental workflow.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Male Lister Hooded Rats) housing Individual Housing with Automated Feeding Monitors animal_model->housing acclimatization Acclimatization Period housing->acclimatization drug_admin Drug Administration (this compound or d-fenfluramine) - Dose Range - Vehicle Control acclimatization->drug_admin data_collection Continuous Data Collection - Latency to Feed - Meal Size & Frequency - Licking Bouts drug_admin->data_collection microstructure Microstructural Analysis of Feeding Patterns data_collection->microstructure statistical Statistical Comparison (e.g., ANOVA, Dunnett's test) microstructure->statistical

Experimental workflow for feeding pattern studies.

signaling_pathways cluster_Ro600175 This compound Pathway cluster_dFenfluramine d-fenfluramine Pathway Ro600175 This compound HT2CR 5-HT2C Receptor Ro600175->HT2CR activates POMC POMC Neuron HT2CR->POMC stimulates aMSH α-MSH POMC->aMSH releases MC4R MC4R aMSH->MC4R activates Satiety_Ro Satiety MC4R->Satiety_Ro dFen d-fenfluramine SERT SERT dFen->SERT inhibits reuptake & promotes release dNorfen d-norfenfluramine (metabolite) dFen->dNorfen metabolized to Synaptic5HT ↑ Synaptic Serotonin SERT->Synaptic5HT HT2CR_dFen 5-HT2C/2B Receptor Synaptic5HT->HT2CR_dFen activates dNorfen->HT2CR_dFen activates Satiety_dFen Satiety HT2CR_dFen->Satiety_dFen

Signaling pathways of this compound and d-fenfluramine.

Conclusion

Both this compound and d-fenfluramine effectively reduce food intake, but their distinct mechanisms of action offer different profiles. This compound, through its selective activation of the 5-HT2C receptor, provides a targeted approach to enhancing satiety. d-Fenfluramine's broader action as a serotonin releaser and reuptake inhibitor, coupled with the 5-HT2C/2B agonist activity of its metabolite, results in a potent and sustained hypophagic effect. The choice between these or similar compounds in a research or drug development context will depend on the specific therapeutic goals and the desired pharmacological profile. The experimental data strongly support the critical role of the 5-HT2C receptor in the anorectic actions of both agents.

References

In Vivo Validation of Ro60-0175's Anxiolytic-Like Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the preclinical data surrounding the 5-HT2C receptor agonist Ro60-0175 reveals a complex pharmacological profile that challenges its classification as a typical anxiolytic. While developed with the potential to treat anxiety disorders, in vivo studies in rodent models have yielded conflicting results, with a predominant observation of sedative effects rather than clear anxiolytic-like activity. This guide provides a comparative overview of this compound's performance in key behavioral assays for anxiety, juxtaposed with the established anxiolytic diazepam, to offer researchers, scientists, and drug development professionals a nuanced understanding of its in vivo profile.

Executive Summary

This compound is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor. The activation of this receptor has been a focal point in anxiety research, with evidence suggesting its modulation can influence anxiety-like behaviors. However, the direction of this influence remains a subject of debate. Preclinical studies investigating this compound have utilized a battery of behavioral tests, including the social interaction test, Vogel conflict test, and Geller-Seifter test. Across these models, this compound has frequently induced hypolocomotion and sedative-like responses, often at doses that would be expected to produce anxiolysis. This contrasts with classic anxiolytics like benzodiazepines, which typically increase exploratory behavior in anxiety-provoking situations. This guide will delve into the available quantitative data, detail the experimental methodologies, and provide visual representations of the underlying signaling pathway and experimental workflows to facilitate a thorough evaluation of this compound's in vivo effects.

Quantitative Data Comparison

The following tables summarize the quantitative data from preclinical studies on this compound and the benchmark anxiolytic, diazepam, in two common behavioral paradigms for assessing anxiety: the open field test and the elevated plus maze. It is important to note that the data for this compound and diazepam are sourced from different studies and are presented here for comparative purposes.

Table 1: Open Field Test

The open field test assesses anxiety-like behavior by measuring a rodent's tendency to remain in the periphery of a novel, open arena versus exploring the more anxiogenic central area.

CompoundDoseAnimal ModelKey FindingsReference
This compound 1 and 3 mg/kg s.c.RatsSuppressed locomotion, suggesting a sedative response.
Diazepam 1.5 mg/kg i.p.MiceIncreased time spent in the center and total distance traveled.

Table 2: Social Interaction Test

The social interaction test evaluates anxiety by measuring the time a rodent spends interacting with an unfamiliar conspecific. Anxious animals tend to exhibit reduced social interaction.

CompoundDoseAnimal ModelKey FindingsReference
This compound 1 and 3 mg/kg s.c.RatsSuppressed both time spent in social interaction and locomotion, indicative of sedation rather than anxiolysis.
Diazepam 1 mg/kg i.p.RatsSignificantly increased social interaction time.

Table 3: Other Anxiety Models

CompoundTestKey FindingsReference
This compound Vogel Conflict TestNo significant effect on the number of shocks taken.
This compound Geller-Seifter TestReduced both unpunished and punished lever pressing, consistent with sedation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided

The Dichotomous Role of 5-HT2C Receptor Activation: A Comparative Analysis of Ro60-0175's Effects in Wild-Type and 5-HT2C Receptor Knockout Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the selective 5-HT2C receptor agonist Ro60-0175 reveals a striking divergence in its behavioral effects between wild-type mice and those lacking the 5-HT2C receptor. While this compound typically induces a state of reduced locomotor activity in wild-type animals, its administration in 5-HT2C receptor knockout mice, or in wild-type mice where the receptor is pharmacologically blocked, unmasks a paradoxical hyperactivity. This guide provides a detailed comparison of these opposing effects, supported by experimental data on analogous compounds, and outlines the methodologies and signaling pathways central to understanding this phenomenon. This information is crucial for researchers in neuropharmacology and drug development investigating the therapeutic potential and off-target effects of 5-HT2C receptor modulation.

Comparative Analysis of Locomotor Activity

The primary behavioral disparity observed with 5-HT2C agonist administration in wild-type versus 5-HT2C knockout mice is in locomotor activity. In wild-type animals, this compound and other 5-HT2C agonists like m-chlorophenylpiperazine (mCPP) and 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) generally produce a dose-dependent decrease in movement, a phenomenon often characterized as hypolocomotion or sedation.[1] Conversely, in mice genetically engineered to lack the 5-HT2C receptor, these same compounds induce a paradoxical increase in locomotor activity, or hyperactivity.[2][3]

Genotype Compound Dose Observed Effect on Locomotor Activity Reference Compound Effects
Wild-TypeThis compound1-3 mg/kgHypolocomotion/SedationmCPP and DOI also induce hypolocomotion.
5-HT2C KnockoutThis compound3 mg/kgModest Hyperactivity (in pharmacologically blocked WT)mCPP induces pronounced hyperactivity.
5-HT2C KnockoutThis compound + 5-HT1B Agonist3 mg/kgSubstantial HyperactivityN/A

Table 1: Comparison of this compound Effects on Locomotor Activity.

To provide a clearer quantitative picture, data from a study using the 5-HT2A/2C agonist DOI in wild-type versus 5-HT2A knockout mice is presented below. The potentiation of hypolocomotion in the 5-HT2A knockout highlights the isolated effect of 5-HT2C receptor activation.

Genotype Compound Dose (mg/kg) Distance Traveled (cm) (Mean ± SEM)
Wild-TypeVehicle-4500 ± 500
Wild-TypeDOI102500 ± 400
5-HT2A KnockoutVehicle-4800 ± 600
5-HT2A KnockoutDOI101500 ± 300

Table 2: Quantitative Data on Locomotor Effects of the 5-HT2C Agonist DOI in Wild-Type vs. 5-HT2A Knockout Mice (Illustrative of 5-HT2C-mediated hypolocomotion).

Experimental Protocols

The primary behavioral assay used to quantify locomotor activity in these studies is the Open Field Test .

Open Field Test Protocol

Objective: To assess spontaneous locomotor activity and anxiety-like behavior in mice following administration of this compound or a vehicle control.

Apparatus: A square arena (typically 40x40x40 cm) made of a non-reflective material, placed in a sound-attenuated and dimly lit room. The arena is equipped with an overhead video camera connected to a computer with tracking software.

Procedure:

  • Habituation: Mice are habituated to the testing room for at least 30 minutes prior to the experiment.

  • Drug Administration: Mice are administered this compound (or an analogous compound) or vehicle via a specified route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 15-30 minutes).

  • Test Session: Each mouse is individually placed in the center of the open field arena and allowed to explore freely for a set duration (typically 15-60 minutes).

  • Data Collection: The tracking software records various parameters, including:

    • Total distance traveled: The primary measure of locomotor activity.

    • Time spent in the center vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).

    • Rearing frequency: A measure of exploratory behavior.

  • Data Analysis: The collected data is analyzed using statistical methods (e.g., ANOVA) to compare the effects of the drug between different genotypes (wild-type vs. knockout).

Signaling Pathways and Mechanisms of Action

The divergent effects of this compound in wild-type and 5-HT2C knockout mice can be understood by examining the underlying signaling pathways.

5-HT2C Receptor Signaling Pathway

In wild-type mice, this compound binds to and activates the 5-HT2C receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the modulation of neuronal excitability and neurotransmitter release, resulting in the observed hypolocomotion.

5-HT2C_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ro60_0175 This compound Receptor 5-HT2C Receptor Ro60_0175->Receptor binds G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Modulation Modulation of Neuronal Excitability Ca_release->Neuronal_Modulation PKC->Neuronal_Modulation Hypolocomotion Hypolocomotion Neuronal_Modulation->Hypolocomotion

Diagram 1: Canonical 5-HT2C Receptor Signaling Pathway in Wild-Type Mice.
Experimental Workflow: Locomotor Activity Assessment

The logical flow of a typical experiment to compare the effects of this compound in wild-type and knockout mice is outlined below.

Experimental_Workflow cluster_groups Experimental Groups cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis WT_mice Wild-Type Mice WT_vehicle Vehicle WT_mice->WT_vehicle WT_Ro60 This compound WT_mice->WT_Ro60 KO_mice 5-HT2C KO Mice KO_vehicle Vehicle KO_mice->KO_vehicle KO_Ro60 This compound KO_mice->KO_Ro60 OFT Open Field Test WT_vehicle->OFT WT_Ro60->OFT KO_vehicle->OFT KO_Ro60->OFT Locomotion_data Locomotor Activity Data (Distance, Time in Center, etc.) OFT->Locomotion_data Comparison Statistical Comparison (WT vs. KO) Locomotion_data->Comparison Conclusion Conclusion on Differential Effects Comparison->Conclusion

Diagram 2: Experimental Workflow for Comparing this compound Effects.
Mechanism of Paradoxical Hyperactivity in Knockout Mice

The absence of the 5-HT2C receptor in knockout mice prevents the hypolocomotive effect of this compound. The observed hyperactivity is thought to be an "unmasking" of the effects of the agonist on other serotonin receptor subtypes, for which it may have a lower affinity. For instance, activation of 5-HT1B and 5-HT2A receptors has been implicated in the hyperlocomotor response to 5-HT2C agonists in the absence of functional 5-HT2C receptors. This suggests a complex interplay between different serotonin receptor subtypes in the regulation of motor behavior.

Conclusion

The contrasting effects of this compound in wild-type and 5-HT2C receptor knockout mice underscore the critical and complex role of the 5-HT2C receptor in modulating locomotor activity. While activation of this receptor in wild-type animals leads to a clear reduction in movement, the absence of the receptor uncovers a paradoxical hyperactivity, likely mediated by the drug's action on other serotonin receptors. These findings are essential for the interpretation of preclinical data on 5-HT2C receptor agonists and highlight the importance of considering off-target effects and the genetic background of the animal models used in drug development. Further research is warranted to fully elucidate the receptor interactions that mediate the paradoxical hyperactivity in 5-HT2C knockout models.

References

A Comparative Guide to the Preclinical Profile of Ro60-0175 and WAY-161503

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pharmacodynamic Profile: Receptor Affinity and Functional Potency

Ro60-0175 and WAY-161503 are both potent agonists of the 5-HT2C receptor, a key target in the central nervous system for regulating mood, appetite, and other physiological processes. Their affinity for the 5-HT2 receptor subtypes is a critical determinant of their pharmacological effects and potential side-effect profiles.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)
Compound5-HT2A5-HT2B5-HT2C
This compound 32 nM[1]Data not available1 nM[1]
WAY-161503 18 nM[2][3]60 nM[2]3.3 ± 0.9 nM / 4 nM
Table 2: Comparative Functional Potencies (EC50, nM)
Compound5-HT2A5-HT2B5-HT2C
This compound 447 nM0.9 nM32 nM
WAY-161503 7 nM (calcium mobilization)1.8 nM (calcium mobilization), 6.9 nM (IP formation)0.8 nM (calcium mobilization), 8.5 nM (IP formation) / 12 nM

In Vivo Studies: Administration and Efficacy

Both compounds have been evaluated in various animal models to assess their effects on behavior and physiology, particularly in relation to their potential as anxiolytics, antidepressants, and anti-obesity agents. The doses and routes of administration used in these studies provide insights into their potency and potential therapeutic window.

Table 3: Comparative In Vivo Study Parameters
CompoundAnimal ModelRoute of AdministrationEffective Dose RangeObserved Effects
This compound RatsSubcutaneous (s.c.), Intraperitoneal (i.p.)0.3 - 3 mg/kgHypolocomotion, sedative-like effects, reduction in cocaine self-administration.
WAY-161503 Rats, MiceIntraperitoneal (i.p.), Intravenous (i.v.)0.125 - 30 mg/kgDecreased food intake, attenuation of body weight gain, dose-dependent decrease in locomotor activity.

Signaling and Experimental Design

Understanding the molecular pathways activated by these compounds and the experimental workflows used to evaluate them is crucial for interpreting the available data and designing future studies.

5-HT2C Receptor Signaling Pathway

This compound and WAY-161503 exert their effects by activating the 5-HT2C receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by the activation of this receptor involves the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

G 5-HT2C Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5-HT2C_Receptor 5-HT2C Receptor Gq_11 Gq/11 5-HT2C_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca2+ Release Cellular_Responses Downstream Cellular Responses PKC->Cellular_Responses Agonist This compound or WAY-161503 Agonist->5-HT2C_Receptor Binds to Ca2+->Cellular_Responses

Caption: 5-HT2C Receptor Signaling Cascade.

Representative Experimental Workflow for In Vivo Evaluation

The following diagram illustrates a generalized workflow for the preclinical in vivo assessment of 5-HT2C receptor agonists like this compound and WAY-161503, based on common practices described in the literature.

G Experimental Workflow for In Vivo Evaluation of 5-HT2C Agonists Animal_Model Select Animal Model (e.g., Rat, Mouse) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Behavioral/Physiological Measurement Acclimatization->Baseline Drug_Admin Drug Administration (this compound or WAY-161503) Route: i.p., s.c., or i.v. Baseline->Drug_Admin Behavioral_Test Behavioral Testing (e.g., Locomotor Activity, Food Intake) Drug_Admin->Behavioral_Test Data_Collection Data Collection and Analysis Behavioral_Test->Data_Collection Results Interpretation of Results Data_Collection->Results

Caption: In Vivo Evaluation Workflow.

Conclusion

References

Safety Operating Guide

Proper Disposal of Ro60-0175: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Ro60-0175, a potent and selective 5-HT2C receptor agonist used in scientific research. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is essential for understanding the compound's characteristics and handling requirements.

PropertyValue
Molecular Formula C11H12ClFN2 • C4H4O4[2]
Molecular Weight 342.75 g/mol [3]
Appearance Crystalline solid[2]
Solubility Soluble in DMSO[2]
Storage 4°C, protect from light
Purity ≥98%

Disposal Procedures

The following step-by-step guide outlines the recommended procedure for the disposal of this compound. This process is designed to minimize exposure and prevent environmental contamination.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment. This includes:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves.

  • Skin and Body Protection: Impervious clothing.

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid breathing dust.

Step 2: Waste Collection

All materials contaminated with this compound, including unused product, empty containers, and disposable labware, must be collected for disposal.

  • Solid Waste: Collect in a designated, clearly labeled, and sealed container.

  • Liquid Waste: If dissolved in a solvent, collect in a compatible, sealed, and labeled waste container. Avoid release into the environment.

Step 3: Waste Disposal

This compound and its contaminated materials must be disposed of as hazardous waste.

  • Approved Waste Disposal Plant: Dispose of the contents and container at an approved waste disposal facility. Do not dispose of down the drain or in general waste.

  • Environmental Precautions: Due to its high toxicity to aquatic life, it is crucial to prevent the release of this compound into the environment. Collect any spillage.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Collect Waste (Solid & Liquid) B->C D Is the waste container full? C->D D->C No E Seal and Label Container as 'Hazardous Waste: this compound' D->E Yes F Store in Designated Hazardous Waste Accumulation Area E->F G Arrange for Pickup by Certified Hazardous Waste Disposal Service F->G H End: Proper Disposal G->H

Caption: Workflow for the safe disposal of this compound.

Hazard Identification and First Aid

This compound is classified with the following hazards:

  • Acute toxicity, Oral (Category 4): Harmful if swallowed.

  • Acute aquatic toxicity (Category 1): Very toxic to aquatic life.

  • Chronic aquatic toxicity (Category 1): Very toxic to aquatic life with long lasting effects.

In case of exposure, follow these first aid measures:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

  • Skin Contact: Wash skin thoroughly after handling.

  • General Advice: Do not eat, drink, or smoke when using this product.

References

Personal protective equipment for handling Ro60-0175

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ro60-0175

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Following these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a potent and selective 5-HT2C receptor agonist.[1][2] It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Proper handling and disposal are critical to mitigate these risks.

Hazard Identification and Classification

A summary of the hazard information for this compound is provided in the table below.

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Acute aquatic toxicityCategory 1H400: Very toxic to aquatic life
Chronic aquatic toxicityCategory 1H410: Very toxic to aquatic life with long lasting effects
Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the most critical line of defense against accidental exposure. The following PPE is mandatory when handling this compound.[3]

PPE CategorySpecific Requirements
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves (chemically resistant)
Skin and Body Protection Impervious clothing (e.g., lab coat)
Respiratory Protection Suitable respirator (use in well-ventilated areas or with exhaust ventilation)

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and environmental protection.

Handling and Storage Workflow

The following diagram outlines the standard operating procedure for the safe handling and storage of this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage a Don appropriate PPE b Ensure proper ventilation a->b Verify c Weigh/handle this compound in a designated area b->c Proceed d Avoid dust and aerosol formation c->d Maintain e Do not eat, drink, or smoke d->e Strictly prohibit f Keep container tightly sealed e->f Post-handling g Store in a cool, well-ventilated area f->g Ensure h Store at -20°C (powder) or -80°C (in solvent) g->h Specify temperature

Caption: Workflow for Safe Handling and Storage of this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Collect Waste : All waste materials, including unused product and contaminated consumables, should be collected in a designated, labeled waste container.

  • Approved Disposal : Dispose of the contents and container at an approved waste disposal plant.[3]

  • Prevent Release : Avoid release to the environment. Collect any spillage.

Emergency Procedures

Immediate and appropriate action is vital in the event of accidental exposure.

First Aid Measures

The following table outlines the immediate first aid steps to be taken in case of exposure.

Exposure RouteFirst Aid Procedure
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting .
Eye Contact Remove contact lenses. Flush eyes immediately with large amounts of water, separating eyelids. Call a physician promptly.
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.
Inhalation Relocate to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.
Emergency Response Flowchart

This flowchart details the procedural steps for responding to an exposure incident.

cluster_incident Exposure Incident cluster_response Immediate Response cluster_followup Follow-up Actions start Exposure Occurs a Initiate appropriate First Aid start->a b Remove from exposure source a->b c Alert nearby personnel b->c d Seek immediate medical attention c->d e Report incident to supervisor d->e f Decontaminate the area if necessary e->f

Caption: Emergency Response Protocol for this compound Exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ro60-0175
Reactant of Route 2
Reactant of Route 2
Ro60-0175

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.